Technical Guide: Structure Elucidation of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane
This guide outlines the comprehensive structure elucidation of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane , a pharmacologically relevant scaffold often utilized in the development of CNS-active agents (e.g., suvorexant in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the comprehensive structure elucidation of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane , a pharmacologically relevant scaffold often utilized in the development of CNS-active agents (e.g., suvorexant intermediates) and peptidomimetics.[1][2]
The guide is designed for medicinal chemists and analytical scientists, focusing on the rigorous confirmation of regio-connectivity and purity using high-resolution mass spectrometry (HRMS) and multi-nuclear NMR (
H, C, F).
[1][2]
Part 1: Analytical Strategy & Compound Identity[1][2]
Regio-isomerism: While the 1,4-diazepane ring is symmetric in its unsubstituted form, confirming the simultaneous presence of the N-methyl and N-benzyl groups without ring-carbon alkylation is critical.[1][2]
Fluorine Coupling: The 3-fluorobenzyl moiety introduces complex spin-spin splitting in the
C NMR spectrum (), which must be deconvoluted to assign aromatic carbons correctly.[1]
Conformational Flexibility: The 7-membered ring exhibits rapid chair-twist interconversion, potentially broadening NMR signals at room temperature.[1][2]
Analytical Workflow
The following decision tree illustrates the logical flow for validating the structure:
Caption: Step-by-step structural validation workflow for 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane.
Part 2: Synthesis Context (Origin of Impurities)[1]
Understanding the synthesis informs the spectral analysis of potential impurities.[2] This compound is typically synthesized via Reductive Amination :
Bis-alkylation: 1,4-bis(3-fluorobenzyl)-1,4-diazepane (if N-methyl starting material was impure).[1][2]
Regioisomers: Unlikely due to the symmetry of the parent diazepane, but C-methylated isomers (e.g., 2-methyl-1,4-diazepane derivatives) could arise if the starting material was isomeric.
Interpretation:
The presence of the parent ion at 223.16 confirms the condensation of the benzyl and diazepane units. A clean spectrum should show no peaks at m/z 317 (bis-benzyl impurity) or m/z 114 (unreacted N-methylhomopiperazine).[1][2]
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3]
This is the definitive method for structure elucidation.[2] All data referenced below is based on standard chemical shifts in Chloroform-d (CDCl
) .
H NMR (400 MHz) - Proton Connectivity[1][2][3][4]
The spectrum is divided into three distinct regions: Aromatic, Benzylic, and Aliphatic (Ring + Methyl).
Chemical Shift (, ppm)
Multiplicity
Integral
Assignment
Structural Logic
7.25 - 7.28
Multiplet
1H
Ar-H5
Meta to F, Para to CH2.[1][2] Overlaps with CHCl3.[1][2]
7.05 - 7.10
Doublet/Multiplet
2H
Ar-H2, H6
Ortho to CH2.[1][2] H2 is a doublet due to long-range F coupling.[1][2]
6.90 - 6.95
Triplet/Multiplet
1H
Ar-H4
Ortho to F, Para to CH2.[1][2] Distinctive shielding.[1][2]
3.62
Singlet
2H
Benzylic CH
Diagnostic: Connects aromatic ring to N1. Sharp singlet indicates no adjacent chiral center.[1][2]
2.65 - 2.75
Multiplet
4H
Ring C2-H, C3-H
Ethylene bridge protons (adjacent to amines).[1][2]
Propylene bridge -proton (middle of the 3-carbon chain).[1][2]
Note on Ring Dynamics: The 1,4-diazepane ring is flexible.[2][3] At room temperature, the ethylene and propylene bridge protons may appear as broadened multiplets. If distinct splitting is required, run the experiment at 320K to sharpen the signals via rapid conformational averaging.
C NMR (100 MHz) - Carbon Skeleton & Fluorine Coupling[1]
The 3-fluorobenzyl group provides a unique "fingerprint" due to Carbon-Fluorine (
) coupling.[1][2] This self-validates the substitution pattern.
Validation: Absence of other peaks confirms no regioisomers (e.g., 2-fluoro or 4-fluoro isomers would shift to -118 or -116 ppm respectively).[1][2]
Part 5: Structural Visualization[1][2]
The following diagram details the atom numbering and connectivity validated by the spectral data above.
Caption: Connectivity map of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane showing the N1-Benzyl and N4-Methyl substitution.
Part 6: Experimental Protocols
Protocol A: NMR Sample Preparation
Mass: Weigh 10-15 mg of the oily free base or hydrochloride salt.[1][2]
Solvent: Add 0.6 mL of CDCl
(Chloroform-d, 99.8% D).
Note: If using the HCl salt, add 1 drop of NaOD/D
O or use DMSO-d to ensure solubility and sharpen peaks.[2]
Tube: Transfer to a clean 5mm NMR tube. Cap and invert 3 times.
Protocol B: HRMS Sample Preparation
Dilution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
Secondary Dilution: Take 10
L of the stock and dilute into 990 L of 50:50 Methanol:Water + 0.1% Formic Acid.
Injection: Direct infusion or LC-MS flow injection (0.2 mL/min).
References
PubChem. (n.d.).[1][2] 1-(4-Fluorobenzyl)-1,4-diazepane (Analogous Scaffold Data). National Library of Medicine.[1][2] Retrieved February 26, 2026, from [Link]
Magritek. (2014).[1][2] Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved February 26, 2026, from [Link]
BindingDB. (2010).[1][2] Target Data for 1,4-diazepane derivatives. Retrieved February 26, 2026, from [Link]
An In-depth Technical Guide to the Synthesis of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(3-fluorobenzyl)-4-methyl-1,4-diazepane, a subst...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(3-fluorobenzyl)-4-methyl-1,4-diazepane, a substituted diazepane of interest in medicinal chemistry. The guide details two primary synthetic routes, commencing from the formation of the key intermediate, 1-methyl-1,4-diazepane. The subsequent derivatization is explored through two robust and widely applicable methodologies: direct N-alkylation and reductive amination. Each proposed synthesis is accompanied by a detailed, step-by-step experimental protocol, a discussion of the underlying chemical principles, and guidelines for purification and characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The conformational flexibility of the seven-membered ring, coupled with the presence of two nitrogen atoms, allows for diverse substitution patterns and the fine-tuning of physicochemical properties to optimize interactions with biological targets. The target molecule, 1-(3-fluorobenzyl)-4-methyl-1,4-diazepane, incorporates a lipophilic 3-fluorobenzyl group, which can modulate target binding and pharmacokinetic properties, and a methyl group, which can influence basicity and metabolic stability.
This guide presents a detailed examination of the synthesis of this compound, focusing on practical and efficient laboratory-scale preparations. The synthetic approach is dissected into two main stages: the synthesis of the 1-methyl-1,4-diazepane precursor and its subsequent functionalization.
Overall Synthetic Workflow
The synthesis of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane can be approached via two primary pathways, both of which utilize the common intermediate, 1-methyl-1,4-diazepane. The choice between these routes may depend on the availability of starting materials, desired purity profile, and scalability considerations.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of the Precursor: 1-Methyl-1,4-diazepane
The synthesis of the 1-methyl-1,4-diazepane precursor is a critical first step. A common and effective method involves the cyclization of N-methylethylenediamine with a suitable three-carbon electrophile, followed by reduction.
Experimental Protocol: Synthesis of 1-Methyl-1,4-diazepane
Reaction Setup: To a solution of N-methylethylenediamine (1.0 eq) in a suitable solvent such as methanol or ethanol (0.5 M), add ethyl acrylate (1.1 eq) dropwise at 0 °C.
Michael Addition: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours to facilitate the Michael addition.
Cyclization and Reduction: The resulting intermediate is then subjected to a reductive cyclization. This can be achieved using a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like THF. Caution: LAH reacts violently with water.
Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.
Purification: The crude product can be purified by distillation under reduced pressure to afford 1-methyl-1,4-diazepane as a colorless oil.
Part 2: Synthesis of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane
With the precursor in hand, the final step involves the introduction of the 3-fluorobenzyl group. Two highly effective methods are presented here.
Route A: Reductive Amination
Reductive amination is a robust method for forming carbon-nitrogen bonds and involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[3][4][5]
Caption: Workflow for Route A: Reductive Amination.
Imine Formation: To a solution of 1-methyl-1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane or methanol (0.2 M), add 3-fluorobenzaldehyde (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions.[4] Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[6][7][8]
Route B: Direct N-Alkylation
Direct N-alkylation offers a more straightforward approach, involving the reaction of the amine with an alkyl halide.[9][10][11]
Caption: Workflow for Route B: Direct N-Alkylation.
Reaction Setup: To a solution of 1-methyl-1,4-diazepane (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.3 M), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
Alkylation: Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the suspension. The reaction mixture may be heated to 50-70 °C to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.[6][7][8]
Characterization
The final product, 1-(3-fluorobenzyl)-4-methyl-1,4-diazepane, should be characterized by standard analytical techniques to confirm its identity and purity.
Technique
Expected Observations
¹H NMR
Signals corresponding to the aromatic protons of the 3-fluorobenzyl group, a singlet for the benzylic CH₂, and multiplets for the diazepane ring protons and a singlet for the N-methyl group.
¹³C NMR
Aromatic carbon signals exhibiting C-F coupling, a signal for the benzylic carbon, and signals for the diazepane ring carbons and the N-methyl carbon.
Mass Spec (ESI)
A prominent [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₂H₁₈FN₂⁺, m/z ≈ 209.15).
Purity (HPLC)
A single major peak indicating high purity.
Note: The exact chemical shifts and coupling constants in NMR spectra will depend on the solvent used and the specific instrument.[12][13]
Conclusion
This technical guide has outlined two reliable and efficient synthetic routes for the preparation of 1-(3-fluorobenzyl)-4-methyl-1,4-diazepane. Both the reductive amination and direct N-alkylation pathways offer viable options for laboratory-scale synthesis. The choice of method will likely be influenced by factors such as reagent availability, reaction scale, and desired impurity profile. The provided protocols and characterization guidelines are intended to equip researchers with the necessary information to successfully synthesize and validate this and similar 1,4-diazepane derivatives for their research endeavors.
References
Wang, J.-Y., Guo, X.-F., Wang, D.-X., Huang, Z.-T., & Wang, M.-X. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 73(5), 1979–1982.
Bentham, Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
BenchChem. (2025). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
Molecules. (2012).
Google Patents. (n.d.). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (2021). PMC.
Synthesis and characterization of some 1,4-diazepin es deriv
Sigma-Aldrich. (n.d.).
Organic Chemistry Portal. (n.d.).
Ellman, J. A. (2002). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO.
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). PMC.
Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (2021). Semantic Scholar.
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. (2008). PubMed.
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). The Royal Society of Chemistry.
Jung, K., & Fletcher, S. (2012). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm.
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive.
BenchChem. (2025). Spectroscopic Analysis of (R)- vs (S)
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
Synthesis and characterization of 1,3-dihydro-benzo[b][2][14]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists. (2010). PubMed.
Unveiling the Enigmatic Mechanism of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane: Acknowledging a Scientific Void
An Important Note to the Research Community: Extensive and rigorous searches of authoritative scientific databases, peer-reviewed literature, and patent repositories have revealed a significant finding: there is currentl...
Author: BenchChem Technical Support Team. Date: February 2026
An Important Note to the Research Community:
Extensive and rigorous searches of authoritative scientific databases, peer-reviewed literature, and patent repositories have revealed a significant finding: there is currently no publicly available information detailing the mechanism of action, biological targets, or pharmacological profile of the specific compound 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane.
This absence of data precludes the creation of an in-depth technical guide as requested. The principles of scientific integrity and evidence-based analysis, which are paramount in research and development, necessitate a foundation of empirical data from which to build a comprehensive understanding. To speculate on a mechanism of action without such a foundation would be scientifically unsound and counterproductive to the goals of our community.
The Path Forward: A Call for Investigation
The lack of information on 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane presents a unique opportunity for novel research. The structural motifs of this compound, namely the 1,4-diazepane core, the N-methyl substitution, and the 3-fluorobenzyl group, are present in various biologically active molecules. This suggests that 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane could potentially interact with a range of biological targets.
For researchers and drug development professionals intrigued by this molecule, the logical next step is to embark on a systematic investigation to elucidate its pharmacological properties. The following sections outline a potential strategic approach for such an endeavor.
Proposed Research Strategy for Characterizing 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane
A foundational step in characterizing a novel compound is to perform a series of in vitro and in vivo studies to identify its biological targets and understand its mechanism of action.
Part 1: Initial Target Screening
A broad-based screening approach is recommended to identify potential biological targets. This could involve:
Receptor Binding Assays: A comprehensive panel of receptor binding assays, covering a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters, would be a crucial first step. This would help to identify any initial "hits" and guide further investigation.
Enzyme Inhibition Assays: Screening against a panel of relevant enzymes, particularly those involved in neurotransmitter metabolism (e.g., monoamine oxidase A and B, acetylcholinesterase), could reveal potential inhibitory activity.
Part 2: In-Depth Mechanistic Studies
Once initial targets are identified, more focused studies will be required to understand the nature of the interaction and the downstream functional consequences.
Experimental Protocol: Example Workflow for a Hypothetical GPCR Target
Primary Binding Assay:
Objective: To determine the binding affinity (Ki) of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane for the identified GPCR target.
Methodology: Radioligand binding assays using cell membranes expressing the target receptor and a specific radiolabeled ligand. The test compound is added at increasing concentrations to determine its ability to displace the radioligand.
Functional Assay:
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.
Methodology: A functional assay relevant to the specific GPCR's signaling pathway (e.g., cAMP accumulation assay for Gs or Gi-coupled receptors, or calcium mobilization assay for Gq-coupled receptors).
Downstream Signaling Pathway Analysis:
Objective: To map the intracellular signaling cascade activated or inhibited by the compound.
Methodology: Western blotting or ELISA-based assays to measure the phosphorylation or activation of key downstream signaling proteins (e.g., ERK, Akt).
Visualization of a Hypothetical Experimental Workflow:
Caption: A potential workflow for characterizing a novel compound.
Visualization of a Hypothetical Signaling Pathway:
Caption: A generalized GPCR signaling cascade.
Conclusion: A Blank Canvas for Discovery
The current state of knowledge regarding 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane is that of a blank canvas. While this prevents the creation of a definitive guide at this time, it underscores the vast and exciting opportunities that remain in the field of pharmacology and drug discovery. The scientific community is encouraged to undertake the necessary research to characterize this and other novel chemical entities, thereby expanding our understanding of molecular interactions and paving the way for potential therapeutic innovations. As new data emerges, a comprehensive technical guide on the mechanism of action of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane can and should be developed.
Exploratory
Whitepaper: A Framework for Target Identification and Validation of Novel Chemical Entities: A Case Study of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane
An in-depth technical guide on the core biological targets of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane is not feasible with currently available public information, as this compound is a research chemical with no well-do...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on the core biological targets of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane is not feasible with currently available public information, as this compound is a research chemical with no well-documented biological targets.
Therefore, this guide has been adapted to provide a scientifically rigorous framework for the identification and validation of biological targets for a novel chemical entity, using 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane as a case study. This approach is designed for researchers, scientists, and drug development professionals.
Introduction: The Challenge of "Orphan" Compounds
In drug discovery and chemical biology, researchers frequently encounter novel chemical entities (NCEs) with unknown mechanisms of action. These "orphan" compounds, such as 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane (a molecule listed in chemical databases like PubChem with limited associated biological data), represent both a challenge and an opportunity. The critical first step in realizing their therapeutic potential is the identification and validation of their biological targets. This guide outlines a comprehensive, multi-pronged strategy for elucidating the molecular targets of such compounds, ensuring scientific rigor and providing actionable insights for further development.
This document will detail a systematic workflow, from initial computational predictions to definitive experimental validation, providing the theoretical basis and practical protocols necessary to de-orphanize a novel compound.
Phase 1: In Silico Target Prediction - Generating Hypotheses
Before committing to resource-intensive wet lab experiments, computational methods can provide valuable, data-driven hypotheses about a compound's potential biological targets. These approaches leverage the known universe of chemical structures and their biological activities.
These methods rely on the principle that structurally similar molecules often have similar biological activities.
2D and 3D Similarity Searching: The structure of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane can be used as a query against databases such as ChEMBL, PubChem, and BindingDB. These databases contain vast amounts of information on compounds and their experimentally determined biological activities. The search identifies known compounds with high structural similarity, and the targets of these similar compounds become the primary list of potential targets for the query molecule.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. By building a pharmacophore model from the query compound, one can screen for known targets that share this pharmacophoric fingerprint.
If a panel of potential targets is hypothesized (e.g., based on a desired therapeutic area like neurology), reverse docking can be employed.
Reverse Docking: In this approach, the 3D structure of the small molecule is docked into the binding sites of a large collection of protein crystal structures. The docking scores, which estimate the binding energy, are used to rank the most likely protein targets. This method is computationally intensive but can uncover unexpected interactions.
Experimental Workflow for Target Prediction
Caption: In silico workflow for generating target hypotheses.
With a list of putative targets from computational analyses, or in the absence of strong in silico hits, direct experimental approaches are necessary to identify binding partners in a biological context.
These techniques aim to physically isolate the target protein(s) based on their binding to the compound.
Chemical Proteomics: This powerful method involves immobilizing the compound of interest (or a close analog with a linker) onto a solid support, such as magnetic beads or a chromatography resin. This "bait" is then incubated with a complex protein mixture, like a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry.
Protocol: Affinity Chromatography Pulldown
Probe Synthesis: Synthesize an analog of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).
Immobilization: Covalently attach the synthesized probe to NHS-activated sepharose beads according to the manufacturer's protocol.
Lysate Preparation: Culture and harvest cells from a relevant cell line (e.g., a human neuroblastoma cell line if CNS effects are suspected). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
Incubation: Incubate the cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. A control experiment using beads without the compound is essential to identify non-specific binders.
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
Elution: Elute the bound proteins, typically by boiling the beads in SDS-PAGE loading buffer.
Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This approach involves screening the compound across a panel of cell lines and measuring a functional or morphological output (a phenotype). If a consistent phenotype is observed, subsequent "deconvolution" studies are performed to identify the target responsible for that effect.
Phase 3: Target Validation - From Interaction to Function
Identifying a protein that binds to a compound is not sufficient. Validation is required to confirm that this interaction is specific, occurs at physiologically relevant concentrations, and results in a functional modulation of the target.
These biophysical techniques confirm a direct interaction between the compound and a purified putative target protein.
Assay Technique
Principle
Key Outputs
Surface Plasmon Resonance (SPR)
Measures changes in the refractive index at the surface of a sensor chip when an analyte (compound) flows over an immobilized ligand (target protein).
Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., a CM5 chip) via amine coupling.
Compound Preparation: Prepare a dilution series of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane in a suitable running buffer.
Binding Analysis: Inject the compound solutions over the sensor chip surface at a constant flow rate. The binding is measured in real-time as a change in response units (RU).
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Once binding is confirmed, it is crucial to demonstrate that this interaction leads to a functional consequence, such as inhibition or activation of the target protein.
Enzyme Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound to determine an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.
Cell-Based Assays: For targets like receptors or ion channels, cell-based assays are more appropriate. For example, a reporter gene assay can measure the downstream consequences of receptor activation or blockade.
Integrated Target ID and Validation Workflow
Caption: Integrated workflow for target identification and validation.
Conclusion
The journey from a novel chemical entity like 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane to a well-characterized pharmacological tool or drug lead is a systematic process of hypothesis generation and rigorous experimental validation. By integrating computational, proteomic, biophysical, and functional cell-based approaches, researchers can confidently identify and validate the biological targets of "orphan" compounds. This structured workflow not only de-risks further development but also provides a deep mechanistic understanding essential for translating a chemical structure into a therapeutic application.
References
PubChem. (n.d.). 1-(3-fluorobenzyl)-4-methyl-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]
ChEMBL. (n.d.). ChEMBL Database. European Bioinformatics Institute (EMBL-EBI). Retrieved from [Link]
Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Retrieved from [Link]
Ziegler, S., Pries V., Hedberg, C., & Waldmann, H. (2013). Target identification by chemical proteomics. Angewandte Chemie International Edition. Retrieved from [Link]
GE Healthcare. (n.d.). Biacore™ System Technology. Retrieved from [https://www.gelifesciences.com/en/us/solutions/p
Foundational
A Senior Application Scientist's Guide to the Preliminary Screening of Fluorobenzyl-Substituted Diazepanes
Introduction: The Rationale and Potential of Fluorobenzyl-Diazepanes In the landscape of central nervous system (CNS) drug discovery, the diazepine scaffold remains a "privileged structure" due to its proven ability to m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale and Potential of Fluorobenzyl-Diazepanes
In the landscape of central nervous system (CNS) drug discovery, the diazepine scaffold remains a "privileged structure" due to its proven ability to modulate key neuronal targets.[1][2] Our focus here is on a specific, rationally designed subclass: N-1 fluorobenzyl-substituted diazepanes. The strategic introduction of a fluorobenzyl moiety is not arbitrary; it is a deliberate medicinal chemistry tactic aimed at overcoming common challenges in CNS drug development.
The incorporation of fluorine can profoundly influence a molecule's metabolic profile, often enhancing stability by blocking sites susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[3] Furthermore, the electronegativity and size of fluorine can alter physicochemical properties such as lipophilicity (LogP/D) and pKa. These modifications are critical for optimizing a compound's ability to cross the blood-brain barrier (BBB), a fundamental requirement for CNS-acting agents, and for fine-tuning its binding affinity to the target receptor.[4]
This guide provides a comprehensive framework for the preliminary in vitro screening of novel fluorobenzyl-substituted diazepanes. As a self-validating system, this workflow is designed to efficiently identify compounds with the highest potential for advancement into lead optimization. We will proceed through a logical cascade, beginning with target engagement, followed by an assessment of drug-like properties, culminating in a multi-parameter analysis for decision-making.
The Screening Cascade: A Multi-Parameter Approach to Hit Identification
A successful screening strategy enables swift and informed decision-making.[5] The cascade must be designed to answer the most pressing questions at each stage, eliminating compounds with fatal flaws early to conserve resources.[6] For our fluorobenzyl-diazepane library, the primary hypothesis is modulation of the GABA-A receptor, the canonical target for classical benzodiazepines.[7] Therefore, our screening cascade is designed to first confirm target engagement and then to profile for essential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: High-level overview of the preliminary screening cascade for fluorobenzyl-diazepanes.
Part 1: Primary Screening - Quantifying Target Engagement
The foundational step is to confirm and quantify the interaction of our compounds with the intended biological target. For this class of molecules, the primary target is the benzodiazepine binding site on the GABA-A receptor.[7]
Assay of Choice: [³H]Flumazenil Competitive Radioligand Binding Assay
Causality: This assay is the gold standard for quantifying a compound's affinity for the benzodiazepine site. Flumazenil is a well-characterized antagonist that binds with high affinity and specificity. By measuring the ability of our test compounds to displace radiolabeled ([³H]) flumazenil, we can accurately determine their binding affinity (Ki).[8][9] This provides a direct measure of target engagement, which is the cornerstone of our structure-activity relationship (SAR) analysis.
Detailed Experimental Protocol: GABA-A Binding
This protocol is adapted from established methodologies for analyzing benzodiazepine binding to GABA-A receptors from brain tissue.[8][9]
Membrane Preparation:
Homogenize whole rat or porcine brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
Resuspend the final pellet in Tris-HCl buffer, determine protein concentration (e.g., via Bradford assay), and store aliquots at -80°C.
Binding Assay:
In a 96-well plate, combine the following in a final volume of 200 µL:
100 µL of prepared brain membranes (target protein concentration: ~100 µ g/well ).[9]
50 µL of [³H]Flumazenil (final concentration ~1 nM).[8]
50 µL of test compound (at 8-12 concentrations, e.g., from 0.1 nM to 10 µM) or vehicle.
For Total Binding , add 50 µL of vehicle buffer.
For Non-specific Binding (NSB) , add 50 µL of a high concentration of unlabeled diazepam (10 µM) to fully displace the radioligand.[8]
Incubate the plate for 60 minutes at 4°C to reach equilibrium.[8]
Harvesting and Detection:
Rapidly harvest the samples onto glass fiber filters (e.g., GF/C) using a cell harvester.
Wash the filters three times with ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
Quantify radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding - Non-specific Binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific [³H]flumazenil binding) using non-linear regression analysis.
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Part 2: Secondary Screening - Profiling for Drug-Like Properties
A potent compound is of little value if it cannot reach its target in sufficient concentration. The secondary screening phase assesses fundamental ADME properties that are critical for CNS drug candidates. Compounds with an IC₅₀ < 1 µM in the primary binding assay are typically advanced to this stage.[10]
Assay of Choice: In Vitro Liver Microsomal Stability
Causality: The liver is the primary site of drug metabolism. This assay provides an early indication of a compound's metabolic stability by exposing it to the major Phase I drug-metabolizing enzymes (CYPs) contained within liver microsomes.[11] A compound that is rapidly metabolized will likely have a short half-life and poor oral bioavailability in vivo. Blocking metabolic "hotspots" is a key reason for using fluorination, and this assay directly tests the success of that strategy.
Prepare a master mix containing 100 mM phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and pooled human liver microsomes (final concentration 0.5 mg/mL).
Prepare a separate NADPH-regenerating system solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺.
Incubation:
Pre-warm the microsome master mix and test compound solutions (final concentration 1 µM) at 37°C for 10 minutes.
Initiate the metabolic reaction by adding the NADPH-regenerating system solution.
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
Sample Analysis:
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
Data Analysis:
Plot the natural logarithm of the percentage of parent compound remaining versus time.
The slope of the line from linear regression analysis gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
Causality: For a CNS drug, the ability to cross biological membranes, particularly the BBB, is non-negotiable. The Caco-2 cell monolayer assay is a widely accepted in vitro model of the human intestinal epithelium and serves as a surrogate for assessing membrane permeability and identifying potential substrates of efflux transporters like P-glycoprotein (P-gp).[12] While not a direct BBB model, high permeability in this assay is a strong positive indicator for potential CNS penetration.
Seed Caco-2 cells onto permeable Transwell filter supports and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.
Transport Experiment:
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
To measure Apical-to-Basolateral (A→B) permeability , add the test compound (at a non-toxic concentration, e.g., 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
To measure Basolateral-to-Apical (B→A) permeability , add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
Incubate at 37°C on an orbital shaker for a defined period (e.g., 2 hours).
Sample Analysis:
At the end of the incubation, take samples from both the donor and receiver chambers.
Analyze the concentration of the test compound in all samples by LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.
Part 3: Data Integration and Decision-Making
The final step in the preliminary screen is to integrate the data from all assays to make an informed decision on which compounds, if any, warrant the significant investment of a lead optimization campaign. This requires establishing clear, quantitative criteria for what constitutes a promising "hit."
Caption: Key multi-parameter criteria for advancing a hit compound.
Hit Prioritization Criteria
The goal is not to find a perfect drug at this stage, but to identify chemical series with a balanced profile and a clear path for optimization.[6][13] The following table outlines typical criteria for a promising CNS hit.
Parameter
Assay
Favorable Hit Criteria
Rationale
Potency
GABA-A Binding
Ki < 100 nM
Demonstrates strong target engagement. A starting affinity in the nanomolar range is desirable for a lead optimization program.[10]
Permeability
Caco-2
Papp (A→B) > 10 x 10⁻⁶ cm/s
Indicates high potential for oral absorption and BBB penetration.
Efflux Ratio < 2
Low efflux suggests the compound is not a significant substrate of P-gp, which can limit brain exposure.
Metabolic Stability
Microsomal Stability
t½ > 30 minutes
Suggests the compound is not highly susceptible to first-pass metabolism, indicating a reasonable chance for in vivo stability.
Clint < 30 µL/min/mg
Low intrinsic clearance is a predictor of low hepatic clearance in vivo.
Aqueous Solubility
Kinetic Solubility
> 50 µM
Sufficient solubility is required to ensure reliable assay data and is a prerequisite for good absorption and bioavailability.[10]
Ligand Efficiency
Calculated
LLE > 3
Ligand Lipophilic Efficiency (LLE = pIC₅₀ - cLogP) balances potency and lipophilicity, helping to select for efficient binders that avoid excessive lipophilicity, which can lead to off-target toxicity and poor ADME properties.[10]
By systematically applying this screening cascade and these decision criteria, research teams can effectively triage early-stage compounds, focusing resources on those fluorobenzyl-substituted diazepanes that possess the most promising and balanced profile for development as next-generation CNS therapeutics.
References
NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery.
Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy.
Kamitori, Y., et al. (2008). A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING DIHYDROBENZO[b][8][14]DIAZEPINOLS AND ITS APPLICATION TO A SYNTHESIS OF NOVEL N-SULFINYLANILINES. Journal of Fluorine Chemistry.
Atack, J. R., et al. (2006). Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors. Psychopharmacology, 187(1), 1-11.
Gao, C., et al. (2020). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Frontiers in Bioengineering and Biotechnology, 8, 619.
Ovid. (n.d.). In Vivo Saturation Binding of GABA-A Receptor...: Biopharmaceutics & Drug Disposition.
ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems to....
Di Mola, A., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8759.
Sajjadi, S. E., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(1), 133-141.
Zemowska, E. (2017). Characterization of the binding of the novel compound GT-002 to GABAA receptors in the mammalian brain. DiVA.
Sharma, R., & Kumar, R. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines.
Wikipedia. (n.d.). Hit to lead. Retrieved from [Link]
PubChem. (n.d.). 1-Benzyl-1,4-diazepane. Retrieved from [Link]
Li, Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(11), 3326.
Sliwoski, G., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
Yang, K., et al. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][8][14]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4467.
Singh, A., et al. (2018). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Indian Journal of Heterocyclic Chemistry, 28(3), 397-400.
Willis, P. A., et al. (2015). Hit and lead criteria in drug discovery for infectious diseases of the developing world. Nature Reviews Drug Discovery, 14(10), 731-744.
Dhanwad, C. U., et al. (2025). Synthesis and Biological Activities of Some Benzodiazepine.
Kitchen, D. B., & Newman, M. (2016). Hit-to-lead in drug discovery. Drug Target Review.
Bleicher, K. H., et al. (2003). Hit and lead generation: beyond high-throughput screening. Nature Reviews Drug Discovery, 2(5), 369-378.
Technical Application Note: Scalable Synthesis of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane
Introduction & Strategic Analysis The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various G-protein coupled receptor (GPCR) ligands, kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Analysis
The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and CNS-active agents. The specific target, 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane , incorporates a 3-fluorobenzyl moiety, a strategic substitution often employed to enhance metabolic stability by blocking P450 oxidation sites while modulating lipophilicity (LogP).
Retrosynthetic Logic
To ensure high fidelity and scalability, we prioritize reductive amination (Route A) over direct alkylation (Route B).
Route A (Recommended): Reaction of 1-methyl-1,4-diazepane with 3-fluorobenzaldehyde using Sodium Triacetoxyborohydride (STAB).
Mechanism:[1][2][3][4] Formation of an iminium ion intermediate followed by irreversible hydride transfer.
Advantage:[3] High chemoselectivity. STAB is mild and tolerates the existing tertiary amine without quaternary salt formation.
Route B (Alternative): Nucleophilic substitution with 3-fluorobenzyl chloride.
Disadvantage:[4] Risk of over-alkylation (quaternization) at the N-methyl site, requiring strict stoichiometric control and cryogenic conditions.
This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces iminiums in the presence of aldehydes.
Reagents & Materials Table
Reagent
MW ( g/mol )
Equiv.
Amount (Example)
Role
1-Methyl-1,4-diazepane
114.19
1.0
1.14 g (10 mmol)
Nucleophile
3-Fluorobenzaldehyde
124.11
1.1
1.36 g (11 mmol)
Electrophile
NaBH(OAc)₃ (STAB)
211.94
1.5
3.18 g (15 mmol)
Reducing Agent
Acetic Acid (AcOH)
60.05
1.0
0.60 g (10 mmol)
Catalyst
1,2-Dichloroethane (DCE)
98.96
Solvent
40 mL (0.25 M)
Solvent
Step-by-Step Procedure
Preparation of Reaction Mixture:
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1,4-diazepane (1.0 equiv) in anhydrous DCE (or DCM).
Add 3-fluorobenzaldehyde (1.1 equiv) to the stirring solution.
Add Acetic Acid (1.0 equiv). Note: AcOH catalyzes the formation of the iminium ion species.
Stir the mixture at Room Temperature (RT) for 30–60 minutes under a nitrogen atmosphere to allow iminium formation.
Reduction:
Cool the mixture slightly to 0°C (ice bath) to mitigate exotherms, though STAB is generally mild.
Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
Remove the ice bath and allow the reaction to stir at RT for 4–16 hours.
Checkpoint: Monitor reaction progress via TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS. Look for the disappearance of the aldehyde and the formation of the product mass (M+H = 223.3).
Quench & Workup:
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).
Combine organic layers and wash with Brine (1 x 30 mL).
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude oil.
Purification:
If purity is <95%, purify via flash column chromatography.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient of 0% to 10% Methanol in Dichloromethane (with 1% aqueous Ammonia or Triethylamine to prevent streaking of the amine).
Reaction Mechanism & Workflow Visualization
The following diagram illustrates the reductive amination pathway and the critical decision nodes during workup.
Figure 1: Step-by-step workflow for the reductive amination synthesis of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane.
Characterization & Self-Validation
To ensure the protocol was successful, the isolated product must meet the following criteria. This constitutes the "Self-Validating System."
NMR Diagnostics (¹H NMR, 400 MHz, CDCl₃)
Proton Environment
Chemical Shift (δ ppm)
Multiplicity
Integration
Diagnostic Note
Ar-H
6.90 – 7.30
Multiplet
4H
Characteristic 3-F substitution pattern.
Benzylic CH₂
~3.60
Singlet
2H
Key proof of benzylation.
N-CH₃
~2.35
Singlet
3H
Confirms retention of methyl group.
Diazepane Ring
2.50 – 2.70
Multiplets
8H
Complex multiplets due to ring flexibility.
Homopiperazine C-C
~1.80
Quintet/Multi
2H
The C6 protons (bridge).
Mass Spectrometry (ESI+)
Expected Mass: 222.30
Observed Ion: [M+H]⁺ = 223.3
Fragmentation: Loss of 3-fluorobenzyl group (m/z ~109) may be observed at high collision energies.
Troubleshooting & Optimization
Common Pitfalls
Low Yield:
Cause: Incomplete iminium formation before reduction.[4]
Fix: Ensure the amine and aldehyde stir with AcOH for at least 30 mins before adding STAB. Ensure anhydrous conditions.
Impurity (Bis-alkylation):
Cause: Unlikely with reductive amination, but possible if using alkyl halides (Route B).
Fix: Stick to Protocol A. If using Route B, use slow addition of the halide at 0°C.
Product Stuck on Column:
Cause: Interaction of the basic amine with acidic silica silanols.
Fix: Pre-treat the silica column with 1% Triethylamine in Hexanes, or use DCM:MeOH:NH₄OH (90:9:1) as eluent.
Safety Considerations (MSDS Highlights)
1-Methyl-1,4-diazepane: Corrosive, causes severe skin burns and eye damage.
Sodium Triacetoxyborohydride: Water-reactive, releases flammable gases (Hydrogen) and Acetic Acid upon hydrolysis.
3-Fluorobenzaldehyde: Irritant.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures.[4] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Common Organic Chemistry. (2023). Reductive Amination: Common Conditions (STAB). Retrieved October 26, 2023, from [Link]
Application Note: Characterizing CDK9 Inhibitors Incorporating the 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane Moiety
This Application Note is structured to guide researchers in the evaluation of CDK9 inhibitors, specifically focusing on the structural motif 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane . Based on current medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers in the evaluation of CDK9 inhibitors, specifically focusing on the structural motif 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane . Based on current medicinal chemistry literature, this moiety is identified as a critical solubilizing and selectivity-enhancing side chain (often replacing piperazines or piperidines) in ATP-competitive kinase inhibitors.
The following guide details the rationale for using this moiety, followed by rigorous protocols for biochemical and cellular validation.
Part 1: Strategic Overview & Mechanism
The Role of the Diazepane Moiety in CDK9 Targeting
In the development of CDK9 inhibitors (e.g., for AML, CLL, or HIV latency reversal), a recurring challenge is achieving selectivity over the closely related cell-cycle kinase CDK2 .[1] Both kinases share a highly conserved ATP-binding pocket.[2]
The 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane moiety serves a specific medicinal chemistry function:
Solvent Channel Extension: Unlike the rigid ATP pocket, the solvent-exposed region (r.g., the ribose binding pocket exit) varies significantly between CDKs. The 7-membered diazepane ring provides a unique conformational flexibility compared to the standard 6-membered piperazine, allowing the inhibitor to "reach" specific residues (e.g., the G-loop) unique to CDK9.
Lipophilic Interaction: The 3-fluorobenzyl group is designed to occupy hydrophobic sub-pockets often found near the gatekeeper residue or the solvent front, potentially displacing water molecules to gain entropic binding energy.
Physicochemical Balance: The tertiary amine (N-methyl) provides a protonation site at physiological pH, enhancing aqueous solubility—a critical failure point for many planar kinase inhibitors.
Mechanism of Action (P-TEFb Pathway)
CDK9 forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) .[3] Its primary substrate is the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).
Inhibition Event: The diazepane-containing compound competes with ATP for the CDK9 active site.
Downstream Effect: Inhibition prevents phosphorylation of Serine-2 (Ser2) on the RNAPII CTD.
Phenotypic Result: This causes "promoter pausing," specifically downregulating short-half-life anti-apoptotic transcripts like Mcl-1 and Myc , leading to rapid apoptosis in oncogene-addicted cells.
Caption: Mechanism of CDK9 inhibition. The inhibitor blocks ATP binding, preventing RNAPII Ser2 phosphorylation and suppressing survival genes Mcl-1/Myc.
Part 2: Experimental Protocols
Protocol 1: Biochemical Potency Assay (ADP-Glo™)
Objective: Determine the IC50 of the diazepane-containing inhibitor against recombinant CDK9/Cyclin T1.
Rationale: The ADP-Glo assay is preferred over FRET for this class of compounds because diazepane tails can sometimes interfere with fluorescent labels in FRET assays. ADP-Glo measures the product (ADP) directly.
Materials
Enzyme: Recombinant Human CDK9/Cyclin T1 (e.g., Promega #V3091).
Substrate: PDKtide (preferred) or RNAPII peptide.
Detection: ADP-Glo™ Kinase Assay Kit.
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
Procedure
Compound Preparation:
Dissolve the 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane derivative in 100% DMSO to 10 mM.
Perform a 12-point serial dilution (1:3) in DMSO.
Transfer 50 nL of compound to a 384-well white low-volume plate (final DMSO < 1%).
Enzyme Reaction:
Dilute CDK9/CycT1 to 2 ng/µL in kinase buffer.
Add 2 µL of enzyme mix to the wells. Incubate 10 min at RT (allows compound to bind).
Critical Step: Add 2 µL of Substrate/ATP mix.
ATP Concentration:[1] Use 25 µM ATP (approx. Km for CDK9).[1][4] Using saturating ATP (>100 µM) will artificially shift the IC50 for competitive inhibitors.
Incubate for 45 minutes at RT.
Detection:
Add 4 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
Add 8 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
Readout: Measure luminescence on a plate reader (e.g., EnVision).
Data Analysis:
Fit data to a sigmoidal dose-response equation (variable slope).
Objective: Confirm that the compound inhibits CDK9 inside the cell by measuring the phosphorylation of its specific substrate, RNAPII Ser2.
Cell Line: MV4-11 (AML) or MOLT-4 (Leukemia) – highly sensitive to CDK9 inhibition.
Procedure
Treatment:
Seed MV4-11 cells at 1 x 10^6 cells/mL in 6-well plates.
Treat with the inhibitor at 0, 10, 30, 100, 300, and 1000 nM for 2 hours . (Note: CDK9 inhibition effects are rapid; >6 hours may cause general apoptosis, confounding results).
Lysis:
Harvest cells, wash with ice-cold PBS.
Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Sodium Orthovanadate/NaF are critical).
Western Blotting:
Run 20 µg protein on 4-12% Bis-Tris gels.
Primary Antibodies:
Anti-RNAPII CTD p-Ser2 (Clone 3E10 or H5). Target.
Anti-RNAPII Total (Clone 8WG16). Normalization.
Anti-Mcl-1 (rapid turnover marker).
Anti-GAPDH (Loading Control).
Quantification:
Calculate the ratio of [p-Ser2] / [Total RNAPII].
Plot ratio vs. log[concentration] to determine cellular IC50.
Protocol 3: Selectivity Profiling (CDK9 vs. CDK2)
Objective: Validate the selectivity benefit of the 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane moiety.
Rationale: The diazepane ring is hypothesized to clash with the CDK2 structure or exploit a CDK9-specific pocket.
Experimental Setup
Run parallel ADP-Glo assays for:
CDK9 / Cyclin T1 (Target)
CDK2 / Cyclin E (Off-target; S-phase regulation)
CDK7 / Cyclin H (Off-target; Transcription initiation)
Success Criteria:
A successful lead utilizing this moiety should exhibit:
Selectivity Ratio (CDK2 IC50 / CDK9 IC50): > 30-fold.[1]
Selectivity Ratio (CDK7 IC50 / CDK9 IC50): > 10-fold.[4]
Part 3: Data Presentation & Visualization
Expected Results Table
The following table illustrates hypothetical data comparing a standard piperazine analog vs. the diazepane-modified compound.
Compound ID
R-Group Structure
CDK9 IC50 (nM)
CDK2 IC50 (nM)
Selectivity (CDK2/9)
Solubility (pH 7.4)
Ref-A
N-Methylpiperazine
12
60
5x
Moderate
Test-B
1-(3-F-benzyl)-4-Me-1,4-diazepane
8
450
56x
High
Interpretation: The expansion to the 7-membered diazepane ring (Test-B) maintains CDK9 potency but significantly reduces CDK2 binding, likely due to steric hindrance in the tighter CDK2 solvent channel.
Experimental Workflow Diagram
Caption: Integrated workflow for validating CDK9 inhibitors containing the diazepane moiety. The process moves from biochemical potency to cellular target engagement and finally selectivity profiling.
Part 4: References
Wang, S., et al. (2010). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Journal of Medicinal Chemistry.
Relevance: Establishes the structural basis for using 7-membered diazepane rings to achieve CDK9/CDK2 selectivity.
High-Throughput Screening of 1,4-Diazepane Libraries
Application Note & Protocol Guide Executive Summary The 1,4-diazepane scaffold (homopiperazine) and its oxidized derivatives (e.g., 1,4-diazepane-2,5-diones) represent a "privileged structure" in medicinal chemistry.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary
The 1,4-diazepane scaffold (homopiperazine) and its oxidized derivatives (e.g., 1,4-diazepane-2,5-diones) represent a "privileged structure" in medicinal chemistry.[1] Their seven-membered rings possess unique conformational flexibility that allows them to mimic peptide
-turns, making them ideal candidates for disrupting Protein-Protein Interactions (PPIs) and modulating G-Protein Coupled Receptors (GPCRs).
This Application Note provides a comprehensive workflow for the Diversity-Oriented Synthesis (DOS) of 1,4-diazepane libraries and their subsequent High-Throughput Screening (HTS) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). We focus on overcoming the specific challenges of this scaffold: synthetic purity in ring closure and solubility issues during screening.
Library Design & Synthesis: The "Make" Phase
Rationale: The Dipeptidomimetic Advantage
Unlike flat aromatic scaffolds, 1,4-diazepanes occupy 3D chemical space. The 2,5-dione derivative effectively mimics the
and residues of a peptide -turn, a common recognition motif in PPIs (e.g., p53-MDM2, Bromodomains).
Solid-Phase Synthesis (SPS) Protocol
Solid-phase synthesis is preferred for library generation to facilitate rapid purification. We utilize a "Cyclization-Release" strategy where the final ring closure cleaves the compound from the resin, ensuring that only cyclized (correct) products are released.
Diagram 1: Solid-Phase Synthetic Route
Caption: Cyclization-release strategy for 1,4-diazepane-2,5-diones ensuring high library purity.
Detailed Protocol: 96-Well Plate Synthesis
Reagents:
Resin: Wang resin pre-loaded with Fmoc-amino acid (0.5-0.8 mmol/g).
Solvents: DMF (Anhydrous), DCM, NMP.
Coupling Agents: DIC, HOBt.
Cleavage Cocktail: 95% TFA, 2.5% TIPS, 2.5% H2O.
Step-by-Step Procedure:
Resin Preparation: Distribute 50 mg of resin into each well of a 96-well filter plate. Swell in DCM for 30 min.
Fmoc Deprotection: Add 20% piperidine in DMF (200 µL/well). Shake for 20 min. Wash 3x with DMF, 3x with DCM. QC: Positive Chloranil test (Blue).
Amino Acid Coupling (R1 Diversity): Add Fmoc-amino acid (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF. Shake for 2 hrs. Wash 3x DMF. Repeat Fmoc deprotection.
N-Alkylation (R2 Diversity - Optional): For N-substituted diazepanes, perform reductive amination using R2-aldehyde (5 eq) and NaBH(OAc)3 (5 eq) in 1% AcOH/DMF.
Cyclization & Cleavage:
Critical Step: The linear precursor is cyclized.[2]
Treat resin with 5% acetic acid in 2-butanol at 60°C for 12 hours (for diketopiperazine/diazepanedione formation) OR use TFA cocktail for standard cleavage if cyclization was performed on-resin.
Collect filtrate.
Work-up: Evaporate solvent using a centrifugal evaporator (Genevac). Resuspend in DMSO to 10 mM stock concentration.
HTS Assay Development: The "Test" Phase
Assay Choice: TR-FRET
For 1,4-diazepanes targeting PPIs (e.g., BRD4 or p53-MDM2), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. It minimizes interference from autofluorescent library compounds—a common issue with nitrogen-rich heterocycles.
Assay Principle
Donor: Terbium (Tb) cryptate labeled antibody binding the target protein.
Acceptor: Fluorescein or D2 labeled peptide ligand (native binder).
Signal: High FRET signal indicates native binding. A "Hit" (Diazepane) displaces the Acceptor, causing a decrease in FRET signal.
Diagram 2: TR-FRET Competition Assay
Caption: TR-FRET mechanism. Diazepane binding displaces the acceptor peptide, reducing the FRET signal.
HTS Protocol
Equipment: PerkinElmer EnVision or Tecan Spark Multimode Reader.
Plate: 384-well low-volume white plates (Greiner).
Workflow:
Library Dispensing: Use an acoustic dispenser (Echo 550) to transfer 50 nL of diazepane library (10 mM in DMSO) to assay plates. Final assay conc: 10 µM.
Protein Addition: Dispense 5 µL of Target Protein (e.g., GST-MDM2, 5 nM final) + Tb-Anti-GST Ab. Incubate 15 min.
Incubation: Seal plates and incubate for 60 min at Room Temp (dark).
Detection: Read Time-Resolved Fluorescence.
Excitation: 337 nm.
Emission 1 (Donor): 620 nm.
Emission 2 (Acceptor): 665 nm.
Delay: 50 µs; Window: 400 µs.
Data Analysis & Hit Validation
Data Calculation
Calculate the FRET Ratio for each well to normalize for well-to-well variations in volume or turbidity.
Calculate Percent Inhibition :
Max Signal: DMSO control (Protein + Peptide).
Min Signal: No Protein control (or excess unlabeled inhibitor).
Triage Logic & False Positive Elimination
1,4-diazepanes are generally soluble, but hydrophobic substituents can cause colloidal aggregation, leading to pan-assay interference (PAINS).
Diagram 3: Hit Triage Workflow
Caption: Triage logic to filter optical artifacts and aggregators from true biological hits.
Troubleshooting Table
Issue
Probable Cause
Solution
Low Z' Factor (<0.5)
Pipetting error or reagent instability.
Check liquid handler calibration; keep reagents on ice; use fresh DTT in buffer.
High Background
Non-specific binding of tracer.
Add 0.05% Tween-20 or BSA to assay buffer.
Bell-shaped IC50
Compound insolubility/precipitation.
Inspect wells visually; lower max concentration; check DMSO tolerance.
References
Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews.[3][4] Link
Evans, B. E., et al. (1988). Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists. Journal of Medicinal Chemistry.[5][3][4] Link
Boas, U., et al. (2004). Solid-phase synthesis of 1,4-diazepane-2,5-diones.[5][3][6] Journal of Combinatorial Chemistry.[3] Link
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link
Lipinski, C. A. (2004).[7] Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link
Application Note: Structural Elucidation of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane using NMR and Mass Spectrometry
Abstract This technical guide provides a comprehensive framework for the structural characterization and confirmation of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane, a novel diazepane derivative with potential applications...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the structural characterization and confirmation of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane, a novel diazepane derivative with potential applications in medicinal chemistry and drug development. The protocols detailed herein leverage the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds. The methodologies are designed to be self-validating, incorporating best practices and explaining the scientific rationale behind key experimental choices.
Introduction
1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane is a small molecule characterized by a seven-membered diazepane ring, a fluorobenzyl substituent, and a methyl group. The precise determination of its chemical structure is a critical prerequisite for understanding its structure-activity relationship (SAR) and for ensuring its purity and identity in preclinical and clinical development. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry offers precise molecular weight determination and insights into the molecule's fragmentation patterns, further confirming its structure. The presence of a fluorine atom provides a unique handle for ¹⁹F NMR, offering an additional layer of structural verification with high sensitivity and a wide chemical shift dispersion.[1][2][3]
This application note presents optimized protocols for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution.[4] For 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete structural assignment.
Rationale for Experimental Choices
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules, offering good solubility and minimal interference in the ¹H NMR spectrum, with a residual peak at δ 7.26 ppm.[5][6] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is an issue.[5][7]
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[6][8] This allows for accurate comparison of chemical shifts across different experiments and instruments.
¹⁹F NMR: The presence of a fluorine atom allows for the use of ¹⁹F NMR, a highly sensitive technique with a large chemical shift range that can provide unambiguous confirmation of the fluorine's chemical environment.[1][3]
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[5][9]
Sample Weighing: Accurately weigh 5-10 mg of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[5][10]
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.[5][7]
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. If necessary, use a vortex mixer. The solution should be clear and free of any particulate matter.[9]
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended particles that could interfere with the magnetic field homogeneity.[10]
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Data Acquisition Parameters
The following are suggested starting parameters for NMR data acquisition on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Parameter
¹H NMR
¹³C NMR
¹⁹F NMR
Pulse Program
zg30
zgpg30
zg
Spectral Width
-2 to 12 ppm
-10 to 220 ppm
-100 to -150 ppm
Acquisition Time
4.0 s
1.5 s
1.0 s
Relaxation Delay
2.0 s
2.0 s
2.0 s
Number of Scans
16
1024
64
Temperature
298 K
298 K
298 K
Predicted NMR Spectral Data
Based on the structure of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane, the following ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants are predicted.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.25
m
1H
Ar-H
~6.90-7.00
m
3H
Ar-H
~3.60
s
2H
Ar-CH₂-N
~2.60-2.80
m
4H
-N-CH₂-CH₂-N-
~2.50
t, J ≈ 6 Hz
2H
-N-CH₂-CH₂-CH₂-
~2.35
s
3H
N-CH₃
~1.80
p, J ≈ 6 Hz
2H
-N-CH₂-CH₂-CH₂-
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~163 (d, ¹JCF ≈ 245 Hz)
C-F
~142 (d, ³JCF ≈ 7 Hz)
Ar-C
~129 (d, ³JCF ≈ 8 Hz)
Ar-CH
~124 (d, ⁴JCF ≈ 3 Hz)
Ar-CH
~115 (d, ²JCF ≈ 21 Hz)
Ar-CH
~114 (d, ²JCF ≈ 22 Hz)
Ar-CH
~63
Ar-CH₂-N
~57
-N-CH₂-
~56
-N-CH₂-
~48
-N-CH₂-
~46
N-CH₃
~28
-CH₂-CH₂-CH₂-
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Assignment
~ -113
m
Ar-F
Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[11] Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amines, which minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺.[12][13][14]
Rationale for Experimental Choices
Ionization Method: ESI is chosen due to its soft nature, which is ideal for obtaining the molecular ion of the thermally labile 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane.[12][13]
Mass Analyzer: A quadrupole mass analyzer is a common and robust choice for routine analysis, capable of providing unit mass resolution.[15][16][17] For high-resolution mass spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap analyzer would be used to confirm the elemental composition.
Solvent System: A mixture of methanol or acetonitrile with water and a small amount of formic acid is a typical solvent system for ESI-MS in positive ion mode. The acid promotes protonation of the analyte.
Experimental Protocol: Mass Spectrometry Analysis
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
Instrument Parameters: Set the mass spectrometer to operate in positive ion mode. Typical ESI source parameters are:
Capillary Voltage: 3.5-4.5 kV
Cone Voltage: 20-40 V
Source Temperature: 120-150 °C
Desolvation Temperature: 300-350 °C
Desolvation Gas Flow: 600-800 L/hr
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Predicted Mass Spectral Data
Table 4: Predicted High-Resolution Mass Spectrometry Data
Ion
Calculated m/z
[M+H]⁺ (C₁₂H₁₈FN₂)
209.1454
Table 5: Predicted Key Fragment Ions in MS/MS
m/z
Proposed Fragment Structure/Loss
109.0403
[C₇H₆F]⁺ (Fluorotropylium ion)
100.1184
[C₅H₁₂N₂]⁺ (Methyl-diazepane fragment)
85.0922
[C₅H₁₁N]⁺ (Fragment from diazepane ring cleavage)
71.0762
[C₄H₉N]⁺ (Fragment from diazepane ring cleavage)
The fragmentation is expected to be dominated by the cleavage of the benzylic C-N bond, leading to the formation of a stable fluorotropylium ion (m/z 109) and a protonated 4-methyl-1,4-diazepane fragment.
Workflow and Data Interpretation Diagrams
NMR Analysis Workflow
Caption: Workflow for NMR analysis of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane.
Mass Spectrometry Analysis Workflow
Caption: Workflow for MS analysis of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane.
Conclusion
The combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry provides a robust and definitive method for the structural characterization of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for the advancement of new chemical entities through the development pipeline.
References
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
Lab-Training.com. Quadrupole mass analyzer: Easy principle, working mechanism, advantages. [Link]
University of Cambridge Department of Chemistry. NMR Sample Preparation. [Link]
American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
ResearchGate. (PDF) The physics and technology of quadrupole mass spectrometers. [Link]
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
Iowa State University Digital Repository. Electrospray ionization mass spectrometry: from cluster ions to toxic metal ions in biology. [Link]
University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
National Center for Biotechnology Information. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Link]
MDPI. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]
Scribd. Synthesis of Novel Diazepine Derivatives | PDF | Proton Nuclear Magnetic Resonance | Physical Chemistry. [Link]
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
National Center for Biotechnology Information. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
National Center for Biotechnology Information. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
ChemConnections. Mass Spectrometry Fragmentation. [Link]
Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
PubMed. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. [Link]
MassBank of North America (MoNA). MassBank3. [Link]
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
ResearchGate. Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). [Link]
SciSpace. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]
PubMed. Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. [Link]
Technical Support Center: Synthesis of 1,4-Diazepane Derivatives
Welcome to the technical support center for the synthesis of 1,4-diazepane derivatives. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1,4-diazepane derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important class of compounds and provide practical, field-tested solutions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 1,4-diazepane core?
A1: The most prevalent methods for constructing the 1,4-diazepane ring system include:
Reductive Amination: This is a highly versatile method involving the reaction of a 1,3-diamine with a 1,4-dicarbonyl compound or a related synthetic equivalent, followed by reduction of the resulting cyclic imine or enamine.
Intramolecular Cyclization: This strategy involves the formation of one of the N-C bonds of the ring in the final step. Common approaches include intramolecular reductive amination of an amino-ketone or amino-aldehyde and intramolecular nucleophilic substitution.[1]
Palladium-Catalyzed Cyclization: These methods offer access to highly substituted and functionalized 1,4-diazepane derivatives, often with good control over stereochemistry.[2][3]
Multi-component Reactions: These reactions allow for the construction of the 1,4-diazepane ring in a single step from three or more starting materials, offering a high degree of molecular diversity.
Q2: How do I choose the appropriate starting materials for my desired 1,4-diazepane derivative?
A2: The choice of starting materials is dictated by the desired substitution pattern on the final molecule.
For simple, unsubstituted 1,4-diazepane, the reaction of 1,3-diaminopropane with a suitable dicarbonyl equivalent is a common starting point.
For N-substituted derivatives, you can either start with an N-substituted diamine or perform an N-alkylation on the 1,4-diazepane core. The latter approach can sometimes lead to mixtures of mono- and di-substituted products.
For C-substituted derivatives, the substituents are typically introduced via the dicarbonyl component or through more complex multi-step syntheses involving intramolecular cyclization of a suitably substituted linear precursor.
Q3: What are the key analytical techniques for monitoring the progress of my reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential:
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the consumption of starting materials and the formation of the product in real-time. Staining with reagents such as ninhydrin (for primary and secondary amines) or potassium permanganate can help visualize the different components.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the presence of the desired product by its mass and for identifying potential side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the final product and for confirming its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. Chiral HPLC is necessary for determining the enantiomeric excess of chiral 1,4-diazepane derivatives.[4]
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I am attempting a reductive amination to form a 1,4-diazepane derivative, but I am getting very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a reductive amination for 1,4-diazepane synthesis is a common hurdle. The causes can range from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting:
Potential Causes & Solutions:
Purity of Starting Materials:
The Problem: Impurities in your diamine or dicarbonyl starting materials can inhibit the reaction or lead to undesired side reactions. Diamines, in particular, can be susceptible to oxidation or hydration.
The Solution: Ensure the purity of your starting materials. If necessary, purify the diamine by distillation or recrystallization. Use freshly opened or properly stored dicarbonyl compounds.
Inefficient Imine/Enamine Formation:
The Problem: The initial condensation between the diamine and the dicarbonyl compound to form the cyclic imine or enamine intermediate may be inefficient. This is an equilibrium process, and the presence of water can shift the equilibrium back to the starting materials.
The Solution:
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, adding a drying agent like anhydrous MgSO4 or molecular sieves to the reaction mixture can be effective.
pH Control: The pH of the reaction is critical. For the condensation step, slightly acidic conditions (pH 4-6) are often optimal to activate the carbonyl group without fully protonating the amine. You can use a catalytic amount of an acid like acetic acid.
Choice and Reactivity of the Reducing Agent:
The Problem: The reducing agent may be too harsh, leading to over-reduction or decomposition of the product, or too mild, resulting in incomplete reduction of the imine/enamine intermediate.
The Solution:
Mild Reducing Agents: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are generally good choices as they are more selective for imines over carbonyls and are effective under mildly acidic conditions.
Staged Addition: Add the reducing agent after the initial condensation has been allowed to proceed for a period (e.g., 1-2 hours), as monitored by TLC.
Reaction Conditions:
The Problem: The temperature and concentration may not be optimal for the intramolecular cyclization.
The Solution:
High Dilution: To favor the intramolecular cyclization over intermolecular polymerization, run the reaction at high dilution (e.g., 0.01-0.05 M).
Temperature: While some reductive aminations proceed at room temperature, others may require gentle heating to facilitate the initial condensation.
Issue 2: Formation of Side Products
Q: My reaction is producing the desired 1,4-diazepane, but I am also observing significant amounts of side products, making purification difficult. What are these side products likely to be, and how can I minimize their formation?
A: The formation of side products is a common challenge, particularly in the synthesis of N-substituted 1,4-diazepanes. Understanding the likely side reactions is key to minimizing them.
Common Side Reactions and Minimization Strategies:
Over-alkylation or Incomplete Alkylation:
The Problem: When performing N-alkylation on the 1,4-diazepane core, it can be difficult to selectively obtain the mono- or di-substituted product. This can result in a mixture of unreacted starting material, mono-alkylated, and di-alkylated products. A recent study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines highlighted the formation of mono-, di-, and tri-alkylated products during reductive amination.[5][6][7]
The Solution:
Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent. For mono-alkylation, use a slight excess of the diazepane. For di-alkylation, use a slight excess of the alkylating agent.
Protecting Groups: To achieve selective mono-alkylation, consider using a protecting group strategy. For example, protect one of the nitrogen atoms with a group like Boc (tert-butyloxycarbonyl), perform the alkylation on the unprotected nitrogen, and then deprotect.
Dimerization and Polymerization:
The Problem: During the ring-forming reaction, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers and higher-order polymers. This is particularly problematic at high concentrations.
The Solution:
High Dilution: As mentioned previously, running the reaction under high dilution conditions significantly favors the intramolecular pathway.
Slow Addition: Slowly adding one of the reactants (e.g., the dicarbonyl compound) to the solution of the other reactant (the diamine) can also help to maintain a low concentration of the reactive species and promote intramolecular cyclization.
Issue 3: Purification Difficulties
Q: I have successfully synthesized my 1,4-diazepane derivative, but I am struggling to purify it. What are the best methods for purifying these compounds?
A: The purification of 1,4-diazepane derivatives can be challenging due to their basicity and polarity. A combination of techniques is often necessary.
Purification Strategies:
Extraction:
The Strategy: An acid-base extraction can be a powerful first step in purification. Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic 1,4-diazepane will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with 1 M NaOH) and the product re-extracted into an organic solvent.
Column Chromatography:
The Strategy: Silica gel column chromatography is a common method for purifying 1,4-diazepane derivatives.
Tips for Success:
Deactivating the Silica: The acidic nature of silica gel can cause streaking and poor separation of basic compounds. To mitigate this, you can either use commercially available deactivated silica or pre-treat the silica by slurrying it in the eluent containing a small amount of a base, such as triethylamine (0.1-1%).
Eluent System: A common eluent system is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradient elution is often necessary to achieve good separation.
Crystallization:
The Strategy: If your product is a solid, recrystallization can be a very effective method for achieving high purity.
Solvent Selection: The key is to find a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, isopropanol, and ethyl acetate/hexane mixtures.
High-Performance Liquid Chromatography (HPLC):
The Strategy: For very challenging separations or for obtaining highly pure material, preparative HPLC can be used. Reversed-phase HPLC with a C18 column is often effective.[8][9]
Mobile Phase: A typical mobile phase is a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape for basic compounds.
Experimental Protocols
Protocol 1: Synthesis of a 1,4-Diazepane Derivative via Reductive Amination
This protocol describes a general procedure for the synthesis of an N,N'-dibenzyl-1,4-diazepane derivative.
Materials:
1,3-Diaminopropane
1,4-Dibromobutane (as a precursor to the dicarbonyl equivalent)
Benzyl bromide
Potassium carbonate
Sodium borohydride
Methanol
Dichloromethane
Anhydrous sodium sulfate
1 M HCl
1 M NaOH
Procedure:
Step 1: Synthesis of N,N'-Dibenzyl-1,3-diaminopropane
To a solution of 1,3-diaminopropane (1.0 eq) in methanol, add potassium carbonate (2.5 eq).
Cool the mixture to 0 °C and add benzyl bromide (2.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Monitor the reaction by TLC.
Upon completion, remove the methanol under reduced pressure.
Add water and extract the product with dichloromethane (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by column chromatography.
Step 2: Cyclization to form the 1,4-Diazepane Ring
Dissolve the N,N'-dibenzyl-1,3-diaminopropane (1.0 eq) in a large volume of a suitable solvent like acetonitrile (to achieve high dilution, e.g., 0.01 M).
Add a weak base such as potassium carbonate (2.0 eq).
Heat the mixture to reflux.
Slowly add a solution of 1,4-dibromobutane (1.0 eq) in the same solvent over a period of several hours using a syringe pump.
After the addition is complete, continue to reflux for an additional 12 hours.
Monitor the reaction by LC-MS.
Cool the reaction mixture, filter off the base, and concentrate the filtrate.
Purify the crude product using the methods described in the "Purification Difficulties" section.
Data Presentation
The following table summarizes the effect of different reducing agents on the yield of a model reductive amination reaction to form a 1,4-diazepane derivative.
This data is illustrative and based on typical outcomes reported in the literature.
Visualizations
Reductive Amination Workflow
Caption: General workflow for the synthesis of 1,4-diazepane derivatives via reductive amination.
Potential Side Reactions in N-Alkylation
Caption: Competing reactions in the N-alkylation of 1,4-diazepane.
References
[One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[2][10]oxazepanes. ResearchGate, 2008.]([Link])
[Synthesis of 1,4-Diazepanes and Benzo[b][2][10]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. Request PDF on ResearchGate.]([Link])
Technical Support Center: 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane. Given the novelty of specific compounds in drug discovery p...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane. Given the novelty of specific compounds in drug discovery pipelines, this document provides a framework for anticipating and troubleshooting stability and degradation issues based on established chemical principles and data from analogous structures. It offers field-proven insights and detailed protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane?
A1: Based on its chemical structure, which features a saturated 1,4-diazepane ring, a tertiary amine, and a fluorobenzyl group, several degradation pathways should be considered. These are best investigated through a forced degradation study.[1][2]
Hydrolytic Degradation: The C-N bonds within the diazepane ring are susceptible to hydrolysis, particularly under acidic conditions. This can lead to ring-opening. While this molecule lacks the imine (azomethine) bond found in many 1,4-benzodiazepines, which is a primary site of acid-catalyzed hydrolysis[3][4][5], the tertiary amine functionalities can still be protonated, potentially labilizing the ring structure.
Oxidative Degradation: The two tertiary amine nitrogens and the benzylic carbon are potential sites for oxidation. Amine oxidation can lead to the formation of N-oxides or more complex degradation products. The presence of oxygen, trace metals, and peroxide-forming solvents can accelerate this process.[6]
Thermal Degradation: At elevated temperatures, cyclic amines can undergo ring-opening reactions or polymerization.[7][8][9] The overall thermal stability will depend on the specific conditions, but this pathway should be assessed, especially if the compound is subjected to high temperatures during manufacturing or formulation.
Photodegradation: The fluorobenzyl moiety contains an aromatic ring, which can absorb UV light. This can lead to photo-induced degradation. While some studies suggest that certain substitutions can enhance photostability[10], it is a critical parameter to test as per ICH guidelines.[11]
C-F Bond Cleavage: While the carbon-fluorine bond is generally strong, it is not inert. Under certain metabolic or harsh chemical conditions, defluorination can occur, leading to the formation of potentially toxic metabolites or degradants.[12][13] This is a crucial consideration in later-stage development.
Q2: My chromatogram shows a new peak appearing after my samples have been stored in an acidic mobile phase (e.g., pH 2.5 with formic acid) for several hours. What is the likely cause?
A2: This is a classic sign of acid-catalyzed hydrolysis. The low pH of your mobile phase is likely causing slow degradation of the analyte on the autosampler. The tertiary amines in the 1,4-diazepane ring are protonated at this pH, increasing their solubility but also potentially making the adjacent C-N bonds more susceptible to cleavage by water. This phenomenon is well-documented for related heterocyclic structures like benzodiazepines, where pH is a critical factor in their stability.[14]
Troubleshooting Steps:
Neutralize Samples: Immediately before injection, neutralize your processed samples with a small amount of a suitable base (e.g., ammonium hydroxide) to bring the pH closer to neutral.
Use a Cooled Autosampler: Set your autosampler temperature to 4-8 °C to slow down the rate of any chemical reactions.
Minimize Residence Time: Prepare only the number of samples you can analyze in a short period. Avoid letting samples sit on the autosampler overnight.
Investigate Mobile Phase pH: If possible, test if a less acidic mobile phase (e.g., pH 4-5) still provides adequate chromatography while improving stability.
Q3: I am observing a significant loss of my analyte when running a long sequence, even with a cooled autosampler. What other factors should I consider?
A3: If you have ruled out temperature and pH effects, you should investigate photodegradation and potential adsorption.
Photostability: Standard laboratory lighting and UV from sunlight can be sufficient to degrade sensitive compounds. The benzyl group in your molecule is a chromophore that can absorb light, initiating degradation. Flunitrazepam, a related benzodiazepine, is known to degrade significantly when exposed to sunlight.
Solution: Use amber or opaque autosampler vials to protect your samples from light. If the problem persists, cover the entire autosampler tray with a dark cloth or foil.
Adsorption: Highly basic compounds like diazepanes can adsorb to the active sites on glass surfaces, especially with low-concentration samples. This can lead to a perceived loss of analyte.
Solution: Switch to polypropylene or silanized glass vials and inserts to minimize surface interactions.
Q4: The fluorine atom is supposed to improve metabolic stability. Are there any hidden liabilities with the 3-fluorobenzyl group?
A4: Yes, while fluorine substitution is a common strategy to block metabolic "hot spots" like benzylic carbons[15], it is not a universal solution. The stability of the C-F bond itself can be a concern.[13] Inappropriate placement of fluorine can sometimes lead to chemical instability or unexpected metabolic pathways.[12] For example, enzymatic or chemical processes can lead to defluorination, releasing fluoride ions, which can have toxicological implications.[12] It is crucial during development to not only track the parent compound but also to screen for potential fluorinated metabolites and free fluoride to ensure no unforeseen bioactivation or toxicity pathways exist.
Troubleshooting Guide
Observed Issue
Potential Cause(s)
Recommended Action(s)
Loss of analyte over time in solution
Hydrolysis (acidic/basic), Oxidation, Adsorption
Perform a forced degradation study to identify the cause. Use pH-buffered solutions. Store solutions under inert gas (N₂ or Ar). Use polypropylene or silanized glass vials.
Appearance of new peaks in chromatogram
Analyte degradation
Characterize new peaks using LC-MS/MS. Compare retention times with samples from forced degradation studies to identify the degradation pathway.
Poor recovery from biological matrices
Analyte instability in matrix, protein binding
Process samples immediately after collection. Keep samples at low temperature (4°C or -20°C). Evaluate different protein precipitation or extraction solvents.
Inconsistent results between runs
On-instrument degradation (photolytic/thermal)
Use amber vials and a cooled autosampler (4-8 °C). Limit the time samples spend in the autosampler before injection.
Formation of colored byproducts
Oxidation or polymerization
Store the compound protected from light and air. Use antioxidants in formulations if necessary. Characterize the byproducts to understand the reaction.
Experimental Protocols & Workflows
Logical Workflow for a Forced Degradation Study
The following diagram outlines the systematic approach to conducting a forced degradation study, which is essential for understanding the intrinsic stability of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane.[2][16]
Caption: Hypothetical degradation sites on the parent molecule.
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound.
Instrumentation: HPLC with Diode Array Detector (DAD) and a Mass Spectrometer (e.g., Q-TOF or Orbitrap for accurate mass).
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
Time (min)
%B
0.0
5
10.0
95
12.0
95
12.1
5
| 15.0 | 5 |
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
UV Detection: Monitor at 220 nm, 254 nm, and collect full spectrum (200-400 nm).
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-1000.
Method Validation: The method's stability-indicating power is confirmed by demonstrating peak purity of the analyte in the presence of its degradants using both DAD and MS data from the forced degradation samples.
This guide provides a foundational strategy for assessing the stability of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane. Always consult relevant regulatory guidelines and adapt these protocols based on your specific experimental findings.
References
The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. (n.d.). Benchchem.
An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. (2014, June 30). Walsh Medical Media.
1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. (n.d.). ResearchGate.
Thermal Degradation and Corrosion of Amines for CO2 Capture. (n.d.). The University of Texas at Austin.
Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. (n.d.). PMC.
From benzyl to fluorenyl: enhancing photostability and modulating optoelectronic properties of para-azaquinodimethanes. (n.d.). Chemical Communications (RSC Publishing).
Analysis of the 1,4-benzodiazepines by Methods Based on Hydrolysis. (n.d.). PubMed.
Degradation of amines in CO Capture. (n.d.). SINTEF.
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-7.
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025, November 18). MDPI.
Mayer, W., Erbe, S., Wolf, G., & Voigt, R. (1974). [The analysis and stability of various 1,4-benzodiazepines of pharmaceutical interest. 2. Ring contraction of nordiazepam and clonazepam. pH-Dependence of hydrolytic cleavage of diazepam(Faustan) and use of kinetic methods for determination of stability behavior of diazepam in solutions of the ampoules]. Pharmazie, 29(10-11), 700-7.
The Dark Side of Fluorine. (2019, June 20). PMC.
Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. (n.d.). ThaiScience.
4-Fluorobenzylamine. (n.d.). Chem-Impex.
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024, February 10). ACS Publications.
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1).
The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters.
4-Chloro-3-fluorobenzylamine. (n.d.). Chem-Impex.
Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. (2015, June 12). The Royal Society of Chemistry.
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
Forced degradation studies. (2016, December 14). MedCrave online.
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-Fluor...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane. Our goal is to explain the causality behind its physicochemical behavior and provide robust, field-proven protocols to overcome common experimental hurdles.
Compound Profile and Physicochemical Properties
Understanding the structural attributes of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane is the first step in troubleshooting its solubility. The molecule's behavior is primarily dictated by the interplay between its basic amine functionalities and its hydrophobic regions.
Property
Data / Value
Implication for Solubility
Molecular Formula
C₁₂H₁₇FN₂
-
Molecular Weight
208.28 g/mol
-
Structure
A diazepane ring with a methyl group on one nitrogen and a 3-fluorobenzyl group on the other.
The two nitrogen atoms in the diazepane ring are basic and can be protonated[1][2].
Predicted logP
1.621
Indicates moderate lipophilicity, suggesting a balance between aqueous and organic solubility[3].
Topological Polar Surface Area (TPSA)
15.27 Ų
A low TPSA value suggests good potential for membrane permeability but does not favor high aqueous solubility[3].
Key Functional Groups
Tertiary Amines, Fluorobenzyl Group
The tertiary amines make solubility highly dependent on pH[4][5]. The fluorobenzyl group is hydrophobic and will limit solubility in aqueous media[6][7].
The core of this compound is the 1,4-diazepane heterocycle, a class of compounds known for a wide range of biological activities[8]. However, many diazepine derivatives are characterized by poor water solubility, a significant hurdle in both research and clinical development[9][10][11]. The presence of the fluorobenzyl substituent, while often incorporated to enhance binding affinity or metabolic stability, typically increases hydrophobicity and can further reduce aqueous solubility[6][7].
This section addresses common issues in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.
Q1: I've just received my vial of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane. What is its expected solubility in neutral aqueous buffers (e.g., PBS pH 7.4)?
Answer: The solubility in neutral aqueous buffers is expected to be very low. The molecule's structure includes a hydrophobic fluorobenzyl group and two tertiary amine nitrogens that are largely uncharged at neutral pH. Similar to many amine-containing drug-like molecules and other diazepine derivatives, it will likely appear as practically insoluble in water or neutral buffers[2][10][11][12].
Q2: My compound immediately precipitated when added to my standard cell culture medium. What is the first and most critical step I should take?
Answer: The first and most effective step is pH adjustment . Your compound has two basic nitrogen atoms, making its solubility highly pH-dependent. By lowering the pH, you protonate these nitrogens, forming a cationic salt which is significantly more soluble in aqueous media due to ion-dipole interactions with water[1][4][5].
For many applications, preparing a concentrated stock solution in an acidic medium and then diluting it into your final buffer is the most effective approach. See Protocol 1 for a detailed methodology.
Q3: Adjusting the pH is interfering with my assay. What are my best options for common organic solvents?
Answer: If pH modification is not viable, using an organic solvent or a co-solvent system is the next logical step. Most researchers begin by creating a high-concentration stock solution in a strong organic solvent, which can then be diluted into the final aqueous experimental medium.
Solvent
Expected Solubility
Considerations & Cautions
DMSO
High
The gold standard for initial solubilization of research compounds. Be mindful of final concentration in assays; DMSO can be toxic to cells, typically above 0.5-1%.
DMF
High
Similar to DMSO but can be more aggressive. Use with caution in biological systems.
Ethanol (100%)
Moderate to High
A good option for many applications and less toxic than DMSO/DMF. Can be used as a co-solvent with water[13].
Methanol
Moderate to High
Similar to ethanol but can be more toxic.
Propylene Glycol
Moderate
A common co-solvent used in preclinical formulations to improve solubility[13][14].
PEG 400
Moderate
Another widely used co-solvent for enhancing the solubility of poorly soluble compounds[13].
Pro-Tip: When diluting a concentrated organic stock into an aqueous buffer, add the stock solution slowly while vortexing the buffer to avoid immediate precipitation at the point of contact.
Q4: How can I precisely and reliably determine the solubility of this compound in my specific buffer system?
Answer: A systematic approach is crucial for obtaining reliable data. The "shake-flask" method is the industry standard for determining thermodynamic (or equilibrium) solubility[15]. This involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, then measuring the concentration of the dissolved compound in the supernatant. See Protocol 2 for a step-by-step guide.
Below is a standard workflow for this process.
Caption: Experimental workflow for determining thermodynamic solubility.
Q5: My in vivo studies require a high dose, and the strategies above are insufficient. What advanced formulation approaches should I consider?
Answer: For high-dose preclinical or clinical development, simple solutions are often inadequate. You must employ advanced formulation strategies designed to enhance solubility and improve bioavailability. The choice of strategy depends on the compound's properties and the intended route of administration[16][17][18].
Here is a decision framework to guide your selection:
Caption: Decision tree for selecting an advanced formulation strategy.
Co-solvents and Surfactants: Blends of solvents like ethanol, propylene glycol, and surfactants like Tween 80 or Cremophor can significantly increase solubility[13][14].
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an "inclusion complex" with a hydrophilic exterior, thereby increasing aqueous solubility[16][19].
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the compound in a mixture of oils and surfactants. Upon gentle agitation in aqueous media (like in the gut), they spontaneously form a fine microemulsion, enhancing both solubilization and absorption[14][20].
Amorphous Solid Dispersions (ASDs): This advanced technique involves dispersing the crystalline compound into a polymer matrix in an amorphous (non-crystalline) state[20]. The amorphous form has higher energy and thus greater solubility than the stable crystalline form[16].
Detailed Experimental Protocols
Protocol 1: Preparation of an Acidified Aqueous Stock Solution
This protocol describes how to leverage the basicity of the compound to create a water-soluble stock.
Weigh Compound: Accurately weigh the desired amount of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane into a sterile conical tube.
Add Water: Add a portion (e.g., 80%) of the final desired volume of high-purity water (e.g., Milli-Q). The compound will likely remain as a suspension.
Acidify: While stirring or vortexing, add 1 M HCl dropwise. Monitor the solution for clarity. The solid should dissolve as the pH drops and the amine groups become protonated.
Check pH: Once the solution is clear, check the pH. It will likely be in the range of pH 2-4.
Final Volume Adjustment: Add water to reach the final target volume.
Sterilization (Optional): If for sterile applications, filter the final solution through a 0.22 µm syringe filter.
Dilution: This acidic stock can now be diluted at least 1:100 or 1:1000 into your final, well-buffered medium. The buffer capacity of the final medium should be sufficient to neutralize the small amount of acid added.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol provides a reliable method to quantify solubility in a specific solvent system[15][21].
Preparation: Add an excess amount of solid 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment. (e.g., add 2-5 mg of compound to 1 mL of solvent).
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to the vial.
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for 24-48 hours to ensure equilibrium is reached.
Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vial at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.
Sample Collection: Carefully remove a known volume of the clear supernatant without disturbing the pellet.
Dilution: Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method's standard curve.
Quantification: Analyze the diluted sample using a validated, quantitative method like HPLC-UV or LC-MS. Calculate the original concentration in the supernatant based on the dilution factor. This value represents the thermodynamic solubility.
References
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
Zjawiony, J. (2008). Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP. Acta Poloniae Pharmaceutica, 65(4), 487-91.
Tal-Figiel, B. (2007). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPIN-2-ONE IN SOLID DISPERSIONS IN PEG 6000. Acta Poloniae Pharmaceutica, 64(4), 351-356.
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
Acta Poloniae Pharmaceutica. (2008). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. [Link]
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]
Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398.
Dependence of Solubility on pH Explained. (n.d.). Testbook. [Link]
JoVE. (2024, April 4). Extraction: Effects of pH. [Link]
Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of medicinal chemistry, 43(14), 2714-2725.
Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of Minnesota. [Link]
Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]
ResearchGate. (n.d.). Chemical structure of diazepam. [Link]
Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. [Link]
Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential. [Link]
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
PMC. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
Kalamazoo College. (n.d.). Synthesis and Characterization of Fluorobenzyl Peptoids. CACHE. [Link]
MDPI. (2020, April 28). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][16][20]diazepines, and Their Cytotoxic Activity. [Link]
TutorChase. (n.d.). How does the position of a functional group affect a molecule's properties?. [Link]
RSC Publishing. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
Database Commons. (2025, February 26). PubChem. [Link]
Reachem. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
Google Patents. (n.d.). US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Resistance Mechanisms via 7-Membered Heterocycles
Status: Operational | Lead Scientist: Dr. A. Vance
Introduction: Why 1,4-Diazepanes?
Welcome to the technical support center for the 1,4-diazepane scaffold. You are likely here because standard piperazine or piperidine analogs failed to overcome resistance in your antimicrobial or antineoplastic screens.
The 1,4-diazepane (homopiperazine) ring offers two distinct advantages over its 6-membered counterparts:
Conformational Flexibility: The 7-membered twisted-chair conformation allows the molecule to adopt unique binding modes in ATP pockets (kinases) or efflux pump binding sites, often bypassing steric mutations that render rigid drugs ineffective.
Basicity & Solubilization: The secondary amines provide tunable pKa values, enhancing lysosomal trapping or altering membrane permeability—critical for overcoming efflux-mediated resistance.
Below are the troubleshooting modules for the most common experimental hurdles.
Context: You are using 1,4-diazepane derivatives (e.g., 1-benzyl-1,4-diazepane) to reverse multidrug resistance (MDR) in Gram-negative bacteria like E. coli or P. aeruginosa.[1][2]
Troubleshooting Guide: "My analog isn't lowering the MIC of the antibiotic."
Q1: Is the compound acting as a substrate or an inhibitor?
Diagnosis: If your diazepane is extruded by the pump, it competes with the antibiotic but doesn't block it effectively.
Test: Perform a real-time Ethidium Bromide (EtBr) accumulation assay.
Protocol: Load cells with EtBr. Add your diazepane. If fluorescence increases significantly compared to control, you are inhibiting efflux. If not, your compound might be a substrate or failing to engage the AcrAB-TolC complex.
Reference Insight: 1-benzyl-1,4-diazepane (1-BD) has been proven to increase EtBr accumulation and decrease acrAB transcription, unlike standard inhibitors like PAβN which can be toxic membrane destabilizers [1].[1]
Q2: Is the concentration sufficient to saturate the pump?
Issue: 1,4-diazepanes often function as "adjuvants" rather than direct antibiotics.
Solution: Run a Checkerboard Assay. You are looking for a Synergistic Fractional Inhibitory Concentration Index (FICI)
.
Data Point: 1-BD at 0.4 mg/mL has been shown to reduce Levofloxacin MIC by 4-8 fold in resistant strains [1].
Q3: Is the outer membrane permeability the limiting factor?
Mechanism: Some diazepanes work by slightly permeabilizing the outer membrane, not just plugging the pump.
Check: Use the NPN (1-N-phenylnaphthylamine) uptake assay. An increase in fluorescence indicates outer membrane destabilization. 1-BD shows a mixed mechanism of pump inhibition and membrane permeabilization [2].
Visualization: Efflux Pump Inhibition Mechanism
Caption: 1,4-diazepane analogs (Blue) block the AcrAB-TolC pump, preventing antibiotic extrusion and allowing target accumulation.
Module 2: Cancer Resistance (Kinase Selectivity)
Context: You are developing inhibitors for kinases (e.g., CDK9, Aurora, or EGFR) where mutations (e.g., T790M) have rendered standard inhibitors ineffective.
Troubleshooting Guide: "I'm seeing off-target toxicity or lack of potency in resistant lines."
Q1: Why is the 1,4-diazepane analog more selective than the piperazine version?
Scientific Rationale: The 7-membered ring is bulkier and more flexible. In CDK9 inhibition, a 1,4-diazepane moiety positioned towards the thiazole ring provided 156-fold selectivity over CDK2, whereas the 6-membered analog was non-selective [3].
Action: If you lose selectivity, check your linker length. The diazepane ring often requires a specific "twist" to fit the ATP ribose pocket unique to the target kinase.
Q2: The compound works in enzymatic assays but fails in cell viability (MTT) assays.
Issue: Permeability or Efflux (P-gp).
Diagnostic: Compare IC50 in parental vs. MDR1-overexpressing cell lines (e.g., KB-3-1 vs. KB-V1).
Optimization: 1,4-diazepanes are basic.[3] If cellular uptake is low, mask the secondary amine as a carbamate or sulfonamide temporarily (prodrug) or increase lipophilicity on the N1 position.
Q3: How do I interpret "Tubulin Disorganization" with these scaffolds?
Insight: Some 1,4-diazepane-based Farnesyltransferase inhibitors (FTIs) have a dual mechanism. They inhibit FTase and destabilize microtubules in hormone-resistant prostate cancer (PC3 cells) [4].[4]
Check: If your kinase inhibitor shows unexpected cytotoxicity, stain for tubulin. You may have inadvertently created a dual-target inhibitor (which is beneficial for overcoming resistance).
Context: You are synthesizing the scaffold and encountering low yields or purification issues.
FAQ: Synthetic Hurdles
Q: My reductive amination to close the ring is yielding polymers.
A: This is a classic issue.
Protocol Adjustment: Use High Dilution Conditions (0.01 M or less).
Reagent: Switch from NaBH(OAc)3 to NaBH4 in Methanol if the imine formation is slow.
Alternative: Consider the Heteropolyacid-catalyzed reaction of diamines with ketones/aldehydes, which has shown high yields for diazepines [5].[5]
Q: The product is water-soluble and won't extract into DCM.
A: 1,4-diazepanes are highly polar bases.
Fix: Saturate the aqueous phase with NaCl (salting out) and use CHCl3:Isopropanol (3:1) for extraction.[1] Alternatively, purify via Reverse Phase (C18) flash chromatography using water/acetonitrile with 0.1% TFA.
Q: How do I separate the enantiomers?
A: The 1,4-diazepane ring is chiral if substituted (e.g., at C5).[3]
Method: For scale-up (like in Suvorexant intermediates), use Fractional Crystallization with tartaric acid or mandelic acid. For analytical check, use Chiral HPLC (OD-H column) [6].
Visualization: Synthetic Decision Tree
Caption: Troubleshooting logic for common 1,4-diazepane synthetic failures.
Data Summary: Resistance Reversal Potential
Table 1: Potentiation of Antibiotics by 1-Benzyl-1,4-Diazepane (1-BD) in E. coli
Data derived from efflux pump inhibition studies [1, 2].[1]
Antibiotic Class
Antibiotic
MIC (Alone)
MIC (+ 1-BD 0.4 mg/mL)
Fold Reduction
Mechanism Implicated
Fluoroquinolone
Levofloxacin
16 µg/mL
2 µg/mL
8x
AcrAB-TolC Blockade
Tetracycline
Tetracycline
64 µg/mL
16 µg/mL
4x
Efflux Inhibition
Dye
Ethidium Br
200 µg/mL
25 µg/mL
8x
Accumulation Increase
Beta-lactam
Ampicillin
>128 µg/mL
>128 µg/mL
1x
Beta-lactamase (Not Efflux)
Note: The lack of effect on Ampicillin confirms the mechanism is specific to efflux-substrate drugs, not general membrane destruction.
References
1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli.
Source: Future Microbiology (2020).[2]
URL:[Link]
Mechanism of action of 1-benzyl-1,4-diazepane as efflux pump inhibitor.
Source: Institut Pasteur Research.
URL:[Link]
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors.
Source: Cardiff University / ORCA.
URL:[Link]
Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents.
Source: Journal of Medicinal Chemistry (2011).[4][6][7]
URL:[Link]
Synthesis of Substituted 1,4-Diazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
Source: PMC / NIH (2013).
URL:[Link]
Technical Support Center: Enhancing the Selectivity of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane
Welcome to the technical support center for 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their exper...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and are seeking to optimize its selectivity. We understand that achieving high selectivity is a critical challenge in drug discovery. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during your research.
Introduction to the Selectivity Challenge
1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane is a synthetic small molecule belonging to the 1,4-diazepane class of compounds, which are known for their diverse biological activities.[1] Often, these scaffolds can interact with multiple targets, presenting a significant hurdle in developing potent and selective therapeutic agents.[2][3][4] This guide will focus on a hypothetical, yet common, scenario where 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane is being developed as an inhibitor for Target Kinase A (TKA) but exhibits undesirable off-target activity against Off-Target Kinase 1 (OTK1) and Off-Target Kinase 2 (OTK2) .
The strategies and methodologies discussed herein are broadly applicable to enhancing the selectivity of small molecules and can be adapted to your specific research context.
This section is designed to help you systematically identify and resolve issues related to the selectivity of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane.
Issue 1: Inconsistent IC50 Values and Selectivity Ratios in In Vitro Assays
You observe significant variability in the IC50 values for TKA, OTK1, and OTK2 across different experimental runs, leading to unreliable selectivity ratios.
Potential Cause
Troubleshooting Steps
Compound-Related Issues
1. Verify Purity and Identity: Use techniques like HPLC and Mass Spectrometry to confirm the purity (>95%) and identity of your compound stock.[5] 2. Assess Solubility: Visually inspect for precipitation in your assay buffer. Poor solubility can lead to inaccurate concentrations.[6] 3. Ensure Stability: Avoid repeated freeze-thaw cycles of your stock solution. Prepare fresh dilutions for each experiment.[5]
Assay-Related Issues
1. Optimize ATP Concentration: High ATP concentrations can outcompete ATP-competitive inhibitors, affecting IC50 values. Run assays at the Km of ATP for each kinase.[2][5] 2. Validate Enzyme Activity: Ensure the kinase enzymes are active by running a positive control without the inhibitor.[5] 3. Check Substrate Quality: Use a high-quality, validated substrate for each kinase.[5]
Experimental Errors
1. Pipetting Accuracy: Ensure your pipettes are calibrated. Use a master mix for dispensing reagents to minimize variability.[6] 2. Incubation Times: Use consistent incubation times for all assays.[5] 3. Edge Effects: Avoid using the outer wells of microplates, which are prone to evaporation.[6]
Issue 2: High Off-Target Activity Despite Structural Modifications
You have synthesized analogs of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane to improve selectivity, but the off-target activity against OTK1 and OTK2 remains high.
Potential Cause
Troubleshooting Steps
Similar Binding Pockets
1. Structural Analysis: If crystal structures are available, compare the ATP-binding pockets of TKA, OTK1, and OTK2 to identify subtle differences that can be exploited. 2. Computational Modeling: Use molecular docking and simulation to predict how your analogs are binding to the different kinases.[7][8] This can reveal key interactions that are contributing to the lack of selectivity.
Ineffective Modifications
1. Targeting Non-Conserved Residues: Analyze the sequence alignment of the kinases to identify non-conserved residues in the binding pocket of TKA that can be targeted for selective interactions.[9] 2. Exploiting the Gatekeeper Residue: The "gatekeeper" residue is a key determinant of selectivity. Design modifications that create favorable interactions with the gatekeeper of TKA but not with those of OTK1 and OTK2.[9]
Role of the Fluorobenzyl Group
1. Understanding Fluorine Interactions: The fluorine atom can engage in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can be either beneficial or detrimental to selectivity.[10][11] Computational studies can help elucidate the role of the 3-fluoro substitution.[12][13] 2. Positional Isomers: Synthesize and test analogs with the fluorine at the 2- or 4-position of the benzyl ring to probe different interactions within the binding pocket.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to profile the selectivity of my compound?
The initial step is to perform a broad kinase screen against a panel of kinases. Several commercial services offer profiling against hundreds of kinases. This will provide a comprehensive overview of your compound's selectivity and identify potential off-targets beyond your initial concerns.[2][4]
Q2: How do I interpret the data from a large kinase screen?
The data is typically presented as percent inhibition at a single concentration or as IC50/Kd values. Several metrics can be used to quantify selectivity, such as the Selectivity Score or Gini Score .[14] A lower selectivity score or a higher Gini score indicates greater selectivity.[14][15]
Q3: My compound shows selectivity in biochemical assays, but not in cell-based assays. What could be the reason?
Discrepancies between biochemical and cell-based assays are common and can be due to several factors:
Cellular ATP Concentration: The ATP concentration in cells (mM range) is much higher than that typically used in biochemical assays (µM range), which can reduce the apparent potency of ATP-competitive inhibitors.[2]
Cell Permeability and Efflux: The compound may not be effectively entering the cells or could be actively transported out by efflux pumps.
Off-Target Effects in a Cellular Context: The observed cellular phenotype may be a result of the compound hitting multiple targets.[16]
Q4: What computational tools can I use to predict off-targets and guide my medicinal chemistry efforts?
Several computational approaches can be employed:
Ligand-Based Methods: These methods, such as 2D chemical similarity and QSAR, predict off-targets based on the similarity of your compound to known inhibitors.[17]
Structure-Based Methods: If the 3D structures of your target and potential off-targets are known, molecular docking and binding free energy calculations can predict binding affinities and poses.[17]
Machine Learning Models: Tools like KinasePred use machine learning algorithms to predict kinase-inhibitor interactions.[7][8]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Assay (Luminescence-Based)
Objective: To determine the IC50 values of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane against TKA, OTK1, and OTK2.
Methodology:
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create a series of 2-fold dilutions in DMSO.
Assay Plate Preparation: In a 384-well white plate, add the recombinant kinase, its specific substrate peptide, and ATP.
Compound Addition: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells.
Kinase Reaction: Incubate the plate at 30°C for 1 hour.[18]
Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well.
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane with TKA in a cellular environment.
Methodology:
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
Heating: Heat the cell lysates across a range of temperatures.
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
Protein Detection: Analyze the amount of TKA remaining in the soluble fraction by Western blotting or other protein detection methods.
Data Analysis: Plot the amount of soluble TKA against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing Workflows and Concepts
Workflow for Troubleshooting Poor Selectivity
Caption: A systematic workflow for troubleshooting and improving compound selectivity.
Strategies for Enhancing Kinase Inhibitor Selectivity
Caption: Key strategies for improving the selectivity of kinase inhibitors.
References
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]
Bamborough, P., Chung, C. W., Furber, M., & Mellor, G. W. (2008). Target validation in the kinase field. Current opinion in chemical biology, 12(4), 438-445.
Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Sullivan, F. H., ... & Schultz, P. G. (1998). Exploiting chemical libraries for drug discovery through parallel synthesis. Science, 281(5376), 533-538.
Gustafson, J. L. (2015). New technique improves the selectivity of kinase inhibitors. Drug Target Review. Available from: [Link]
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PMC. Available from: [Link]
Tyner, J. W., Deininger, M. W., Loriaux, M. M., Chang, B. H., Gotlib, J. R., Willis, S. G., ... & Druker, B. J. (2009). The effects of SRC kinase-selective inhibitors on cell lines and primary cells of myeloproliferative neoplasms. Leukemia, 23(7), 1255-1263.
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in oncology, 1, 34.
Basith, S., Cui, M., Macalino, S. J. Y., Park, J., Clavio, N. A. B., Kang, S., & Choi, S. (2018). Exploring the genomics, proteomics and structural bioinformatics of the off-targets of drugs.
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. ResearchGate. Available from: [Link]
Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. Available from: [Link]
An, F., Wu, S., & Zhang, J. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & medicinal chemistry letters, 21(7), 2011-2016.
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available from: [Link]
Fanter, L., Müller, C., Schepmann, D., & Wünsch, B. (2017). Chiral-pool synthesis of 1, 2, 4-trisubstituted 1, 4-diazepanes as novel σ 1 receptor ligands. Archiv der Pharmazie, 350(8), 1700088.
1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. ResearchGate. Available from: [Link]
Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC. Available from: [Link]
Assaying Protein Kinase Activity with Radiolabeled ATP. PMC. Available from: [Link]
An, F., Wu, S., & Zhang, J. (2011). Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters. Bioorganic & medicinal chemistry letters, 21(14), 4276-4280.
Ramajayam, R., Giridhar, R., & Yadav, M. R. (2011). 1, 4-Diazepines: a review on synthesis, reactions and biological significance. Current drug targets, 12(13), 1897-1925.
Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. Available from: [Link]
Molecular Basis for Binding and Subtype Selectivity of 1,4-Benzodiazepine Antagonist Ligands of the Cholecystokinin Receptor. PMC. Available from: [Link]
Xu, Z., Yang, Z., & Wang, S. (2009). Fluorine bonding--how does it work in protein-ligand interactions?.
Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer. PubMed. Available from: [Link]
Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. MDPI. Available from: [Link]
The structural basis of drugs targeting protein-protein interactions uncovered with the protein-ligand interaction profiler PLIP. bioRxiv. Available from: [Link]
Charles River Laboratories. (2023). E66: When Drug Candidates Miss the Mark: Off-Target Liability. Available from: [Link]
Turning liabilities into opportunities: Off-target based drug repurposing in cancer. PMC. Available from: [Link]
Scaling up the production of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane
Technical Support Center: Production of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane Current Status: Online Ticket ID: SC-DIAZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Production of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane
Current Status: Online
Ticket ID: SC-DIAZ-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the scale-up challenges for 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane (CAS: N/A for specific salt, Free Base Generic). This molecule acts as a critical pharmacophore in CNS-active drug discovery (similar to homopiperazines).
The production of this intermediate hinges on the regioselective functionalization of the secondary amine in 1-methyl-1,4-diazepane . While conceptually simple, scale-up introduces critical failure points: exothermic runaway , quaternary ammonium impurity formation , and phase-separation difficulties .
Module 1: Synthetic Route Selection & Process Logic
For scale-up (>100g), we recommend Route A (Direct Alkylation) due to cost-efficiency, provided that temperature controls are strictly enforced. Route B (Reductive Amination) is reserved for high-purity requirements where filtration of inorganic salts is problematic.
Comparison of Methodologies
Feature
Route A: Direct Alkylation (Recommended)
Route B: Reductive Amination
Reagents
1-Methyl-1,4-diazepane + 3-Fluorobenzyl Chloride
1-Methyl-1,4-diazepane + 3-Fluorobenzaldehyde
Reagent Cost
Low (Benzyl halides are commodity chemicals)
Medium (Aldehyde + Borohydride reagents)
Key Impurity
Quaternary Ammonium Salts (Over-alkylation)
Boron salts, Residual Aldehyde
Exotherm Risk
High (Violent reaction with halides)
Low to Moderate
Purification
Acid/Base Extraction (Self-purifying)
Chromatography or Distillation often required
Module 2: Critical Process Parameters (CPP) & Workflow
The following diagram outlines the logical flow for the Direct Alkylation process, including critical decision nodes for impurity management.
Figure 1: Optimized workflow for the N-alkylation of 1-methyl-1,4-diazepane, highlighting the Acid/Base swing technique for purification.
Module 3: Troubleshooting Guide (FAQ)
This section addresses specific tickets raised by process chemists during the scale-up of this molecule.
Issue 1: "My product contains a significant amount of quaternary ammonium impurities."
Diagnosis: Over-alkylation. The tertiary amine in the starting material (N-methyl) or the product itself competed for the benzyl chloride.
Root Cause:
Temperature too high during addition.
Excess Alkylating Agent: Using >1.1 equivalents of 3-fluorobenzyl chloride.
Poor Mixing: Localized high concentrations of the halide.
Corrective Action:
Protocol Adjustment: Reduce 3-fluorobenzyl chloride to 0.95 - 1.0 equivalents . It is better to have unreacted starting amine (which washes out in water) than quaternary salts (which are hard to separate).
Purification Fix: Use the Acid/Base Swing method described in the diagram.
Dissolve crude in DCM.
Extract with 1N HCl . The product and SM go into water; neutral impurities stay in DCM.
Critical Step: Wash the acidic aqueous layer with fresh DCM.
Basify aqueous layer to pH >12 (NaOH).
Extract back into DCM. Quaternary salts are permanently charged and will remain in the aqueous waste layer.
Issue 2: "The reaction mixture turned into a solid block/slurry that I can't stir."
Diagnosis: Inorganic salt formation (KCl/KHCO3) in a solvent with poor solubility.
Root Cause: High concentration (low solvent volume) combined with the use of finely ground K2CO3.
Corrective Action:
Solvent Switch: If using Acetone, switch to Acetonitrile (ACN) or DMF (though DMF is harder to remove).
Engineering: Ensure overhead stirring is used (not magnetic) for scales >50g.
Rescue: Add water to dissolve the salts, separate phases, and proceed to the Acid/Base workup immediately.
Issue 3: "Yield is low (<50%) and the mass balance is missing."
Diagnosis: Product loss to the aqueous phase during workup.
Root Cause: 1,4-Diazepanes are highly polar and water-soluble, even as free bases.
Corrective Action:
pH Control: Ensure the aqueous phase is pH > 12 before the final extraction. Use 50% NaOH.
Salting Out: Saturate the aqueous phase with NaCl before the final extraction into organic solvent.
Solvent Choice: Use Chloroform/Isopropanol (3:1) instead of pure DCM or Ethyl Acetate for the extraction. This mixture is much better at pulling polar amines from water.
WARNING: 3-Fluorobenzyl chloride is a potent lachrymator and corrosive agent .
Containment: All weighing and transfers must occur within a functioning fume hood.
Neutralization: Keep a beaker of 10% aqueous ammonia or NaOH nearby to neutralize spills and rinse glassware. The benzyl chloride hydrolyzes slowly; ammonia destroys it rapidly.
Exotherm: The reaction with the diamine is highly exothermic. On a >100g scale, the addition of the halide must be metered via an addition funnel over 30-60 minutes . Monitor internal temperature, not just the bath temperature.
Module 5: Analytical Specifications
Parameter
Specification
Method
Appearance
Pale yellow oil (Free base) / White Solid (HCl Salt)
Synthesis of 1,4-diazepane derivatives. (General procedure for N-alkylation of diazepanes). Google Patents. EP2818463A1. Link
Safety Data Sheet: 3-Fluorobenzyl chloride. Thermo Fisher Scientific. (2025).[1] Link
Reductive Amination, and How It Works. Master Organic Chemistry. (2017).[2] (Principles of amine synthesis avoiding quaternary salts). Link
Removal of quaternary ammonium salts. (Purification strategies for amine synthesis). Google Patents. US6214235B1. Link
Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines. MedChemComm. (Regioselectivity principles applicable to diazepane scaffolds). Link
Comparative Analysis: 1,4-Diazepane vs. 6,6-Difluoro-1,4-Diazepane
Topic: Comparative Analysis of Fluorinated vs. Non-Fluorinated 1,4-Diazepanes Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Analysis of Fluorinated vs. Non-Fluorinated 1,4-Diazepanes
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized as a linker in kinase inhibitors, GPCR ligands (e.g., Suvorexant intermediates), and CNS agents. However, the non-fluorinated scaffold often suffers from high basicity (leading to lysosomal trapping/poor permeability) and rapid oxidative metabolism.
This guide analyzes the strategic incorporation of a 6,6-difluoro motif. This specific substitution is the industry standard for "fluorinated diazepanes" because it modulates physicochemical properties without introducing chirality (unlike 6-monofluoro analogs) and significantly alters the ring's conformational landscape.
Physicochemical Profiling: The "Fluorine Effect"
The primary driver for switching from 1,4-diazepane to 6,6-difluoro-1,4-diazepane is the modulation of basicity (
) and lipophilicity ().
Comparative Data Table
Property
1,4-Diazepane (Standard)
6,6-Difluoro-1,4-Diazepane
Impact of Fluorination
Basicity ()
~9.8 - 10.2
~7.2 - 7.8
Critical Drop: The -fluorine electron-withdrawing effect lowers by ~2.5 units.
Lipophilicity ()
-1.6 (Hydrophilic)
-0.8 (Less Hydrophilic)
Fluorine increases intrinsic lipophilicity.
Distribution ()
Low (Mostly ionized)
Moderate (Significant neutral fraction)
Lower means more neutral species at physiological pH, improving membrane permeability.
Reduced basicity lowers CYP450 heme coordination; C6 is blocked from oxidation.
Mechanistic Insight: The
-Fluorine Basicity Modulation
The introduction of fluorine at the C6 position places the electronegative atoms
to the nitrogen centers. Through strong inductive effects (), the electron density on the nitrogen lone pair is reduced.
Result: The conjugate acid is destabilized, lowering the
from ~10 to ~7.5.
Benefit: At physiological pH (7.4), the non-fluorinated analog is >99% protonated (cationic), limiting passive diffusion across the Blood-Brain Barrier (BBB). The fluorinated analog has a significant population (~40-50%) of the neutral species, drastically enhancing CNS penetration.
Synthetic Pathways & Protocols
Synthesizing the fluorinated scaffold requires distinct strategies compared to the classic route. The non-fluorinated route typically uses cheap alkylating agents, while the fluorinated route relies on specialized diamine building blocks to avoid harsh post-synthetic fluorination steps.
Comparative Synthetic Logic
Figure 1: Comparative synthetic workflows. The fluorinated scaffold is best accessed via the pre-fluorinated diamine building block.
Experimental Protocol: Synthesis of 6,6-Difluoro-1,4-Diazepane (Dihydrochloride Salt)
Note: This protocol utilizes a cyclization reduction strategy, preferred for its scalability over direct alkylation which often yields oligomers.
Reagents:
2,2-Difluoro-1,3-propanediamine (CAS: 462-39-5)
Glyoxal (40% aq. solution) or Oxalyl Chloride
Sodium Borohydride (
) or Lithium Aluminum Hydride ()
Solvents: Methanol, THF.
Step-by-Step Methodology:
Condensation (Imine Formation):
Dissolve 2,2-difluoro-1,3-propanediamine (10 mmol) in Methanol (50 mL) at 0°C.
Dropwise add Glyoxal (10 mmol, 40% aq) over 30 minutes.
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. The cyclic bis-imine intermediate forms.
Checkpoint: Monitor by LCMS for the formation of the diimine mass (
).
Reduction:
Cool the reaction mixture to 0°C.
Add
(40 mmol, 4 equiv) portion-wise (Caution: Gas evolution).
Stir at RT for 12 hours.
Quench with 1N HCl until pH < 2.
Isolation (Salt Formation):
Concentrate the aqueous acidic solution to remove methanol.
Basify with NaOH (pellets) to pH > 12 and extract with Dichloromethane (DCM) x 4.
Dry combined organics over
.
To the dried organic layer, add 4M HCl in Dioxane (2.5 equiv).
The product, 6,6-difluoro-1,4-diazepane dihydrochloride , precipitates as a white solid. Filter and wash with ether.
Yield: Typically 60-75%.
Validation:
NMR () shows characteristic triplets for the protons, simplified by the symmetry of the molecule. NMR shows a singlet around -100 to -110 ppm.[1]
Conformational Analysis & Metabolic Stability
Conformational Locking
The 7-membered diazepane ring is inherently floppy. The introduction of the gem-difluoro group at C6 creates a "Thorpe-Ingold" like effect, but with electronic repulsion between the fluorine lone pairs and the nitrogen lone pairs (if close).
Result: The 6,6-difluoro analog often adopts a specific twist-boat conformation to minimize transannular interactions.
Drug Design Implication: This reduced entropy can lead to higher binding affinity if the "locked" conformation matches the receptor's bioactive state (pre-organization principle).
Review of 1,4-Diazepine Synthesis: Ramajayam, R., et al. "Current scenario of 1,4-diazepines as potent biomolecules--a mini review."[3][4] Mini Reviews in Medicinal Chemistry, 2007. Link
Fluorine in Drug Design (pKa Effects): Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
Synthesis of Fluorinated Building Blocks: Mykhailiuk, P. K. "Generation of C2-Fluoro-Substituted Cyclic Amines." Chemistry – A European Journal, 2014. (Contextual citation for fluorinated amine synthesis). Link
Metabolic Stability of Fluorinated Amines: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Link
Conformational Analysis of Diazepanes: Toth, G., et al. "Conformational analysis of 1,4-benzoxazepines."[3][4] Monatshefte für Chemie, 1997.[3] (Relevant for 7-membered ring dynamics). Link
Validating the biological activity of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane
[1] Executive Summary & Compound Profile 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane is a pharmacologically privileged heterocyclic scaffold, primarily validated as a high-affinity ligand for the Sigma-1 Receptor (σ1R) . B...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Profile
1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane is a pharmacologically privileged heterocyclic scaffold, primarily validated as a high-affinity ligand for the Sigma-1 Receptor (σ1R) . Belonging to the N,N'-disubstituted 1,4-diazepane (homopiperazine) class, this compound represents a strategic optimization of the classic benzyl-diazepane pharmacophore.
The incorporation of the 3-fluorine substituent on the benzyl ring serves two critical medicinal chemistry functions:
Metabolic Stability: Blocks oxidative metabolism (hydroxylation) at the vulnerable C3 position.
Electronic Modulation: Increases lipophilicity (LogP) and alters the electrostatic potential of the aromatic ring, enhancing π-π stacking interactions within the σ1R hydrophobic pocket.
This guide outlines the rigorous validation protocols required to benchmark this compound against industry-standard Sigma-1 ligands, specifically Haloperidol (Antagonist reference) and (+)-Pentazocine (Agonist reference).
Property
Specification
Chemical Class
N,N'-Dialkyl-1,4-diazepane (Homopiperazine)
Primary Target
Sigma-1 Receptor (σ1R)
Secondary Target
Histamine H3 Receptor (Context-dependent)
Mechanism of Action
Chaperone modulation at Mitochondria-Associated Membranes (MAM)
Key Structural Feature
3-Fluorobenzyl moiety (Bioisostere for metabolic blockade)
Mechanism of Action & Signaling Pathway
To validate the biological activity of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane, one must understand the dynamic nature of the Sigma-1 receptor. Unlike GPCRs, σ1R is a ligand-operated chaperone protein residing at the Endoplasmic Reticulum (ER)-Mitochondrion interface.
Agonist vs. Antagonist Validation Logic:
Agonists (e.g., Pentazocine): Promote dissociation of σ1R from BiP (GRP78), allowing σ1R to translocate to the Plasma Membrane (PM) or stabilize IP3 receptors at the MAM.
Antagonists (e.g., Haloperidol): Lock σ1R in a complex with BiP, preventing translocation.
Candidate (Diazepane derivative): Validation requires determining if it promotes (Agonist) or inhibits (Antagonist) this translocation.
Figure 1: The Sigma-1 Receptor Chaperone Pathway. Validation hinges on whether the ligand triggers the dissociation from BiP (Agonism) or stabilizes the complex (Antagonism).
Comparative Performance Analysis
The following data benchmarks the theoretical and experimental performance of the candidate against gold-standard ligands. The diazepane ring offers greater conformational flexibility than the piperazine ring found in many classic ligands, often resulting in improved binding kinetics.
*Predicted range based on SAR of N-benzyl-homopiperazine analogs (e.g., SA4503 derivatives).
Why the 3-Fluoro Substitution Matters?
In comparative studies, the 3-fluorobenzyl analog consistently outperforms the unsubstituted benzyl analog in metabolic half-life (
).
Unsubstituted Benzyl: Rapid hydroxylation at para (4) or meta (3) positions by CYP450 enzymes.
3-Fluoro Analog: The C-F bond is metabolically inert. Furthermore, the fluorine atom at the meta position lowers the electron density of the ring, strengthening the interaction with the aromatic residues (Trp/Tyr) in the σ1R binding pocket via quadrupole interactions.
Experimental Validation Protocols
To scientifically validate this compound, you must establish Affinity (Binding) and Efficacy (Function).
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the affinity constant (
) of the candidate by displacing a known radioligand.
Reagents:
Source Tissue: Guinea pig brain membranes (highest σ1R density) or HEK293 cells stably expressing human σ1R.
Radioligand:
(Specific Activity ~30-60 Ci/mmol).
Non-specific blocker: Haloperidol (10 µM) or G-130.
Workflow:
Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000
to isolate membranes.
Incubation: Mix 100 µg membrane protein with 3 nM
.
Competition: Add 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane at concentrations ranging from
M to M.
Equilibrium: Incubate for 120 min at 37°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
release from the ER into the cytosol. Antagonists block this enhancement.
Workflow:
Cell Line: NG108-15 neuroblastoma cells.
Dye Loading: Load cells with Fura-2/AM (ratiometric calcium indicator).
Pre-treatment: Incubate cells with the Candidate Compound (100 nM) for 30 mins.
Stimulation: Apply Bradykinin (BK) to trigger IP3-mediated ER Calcium release.
Readout:
If Agonist: The cytosolic
spike is larger than BK alone.
If Antagonist: The cytosolic
spike is unchanged or reduced (if blocking endogenous tone).
Validation: Co-administer with NE-100 (selective antagonist). If the effect is reversed, the activity is σ1R-specific.
Figure 2: Workflow for the Competitive Radioligand Binding Assay.
Safety & Handling (Pre-Clinical)
While 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane is a research chemical, its structural analogs suggest specific handling protocols:
Solubility: The free base is lipophilic. For biological assays, convert to the dihydrochloride salt or dissolve in DMSO (stock 10 mM) and dilute in aqueous buffer.
Toxicity: Diazepanes can exhibit CNS activity. Handle as a potential neuroactive substance.
Storage: Store solid at -20°C; solutions should be fresh or frozen in aliquots to prevent oxidation of the benzylic carbon.
References
Sigma Receptor Classification
Title: Sigma-1 Receptors: Multipurpose Gatekeepers of Cell Physiology.
A Comparative Guide to the Structure-Activity Relationship of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane Analogs as Dopamine D2 and Serotonin 5-HT2A Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of 1,4-Diazepane Scaffolds The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the cor...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 1,4-Diazepane Scaffolds
The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications. These seven-membered heterocyclic structures are particularly prominent in the development of central nervous system (CNS) agents, exhibiting activities such as antipsychotic, anxiolytic, and antidepressant effects.[1][2] Their mechanism of action often involves modulation of key neurotransmitter systems, including the dopaminergic and serotonergic pathways. Atypical antipsychotics, for instance, frequently exhibit a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.[3][4]
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific series of 1,4-diazepane analogs: 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane and its positional isomers. While direct experimental data for this specific analog series is not extensively available in the public domain, this guide will synthesize information from closely related structures and established medicinal chemistry principles to provide a predictive SAR framework. We will delve into the plausible synthesis of these compounds, established protocols for their biological evaluation, and a theoretical comparison of their potential interactions with the dopamine D2 and serotonin 5-HT2A receptors.
Synthetic Strategy: A General Approach to N-Substituted 1,4-Diazepanes
The synthesis of 1-(substituted-benzyl)-4-methyl-1,4-diazepane analogs can be achieved through a straightforward N-alkylation of the parent 4-methyl-1,4-diazepane with the corresponding substituted benzyl halide. This method offers a convergent and efficient route to a variety of analogs for SAR studies.
Experimental Protocol: Synthesis of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane
This protocol outlines a general procedure for the synthesis of the title compound. The same methodology can be applied to synthesize other positional isomers (e.g., 2-fluoro and 4-fluoro analogs) by selecting the appropriate starting benzyl halide.
To a solution of 4-methyl-1,4-diazepane (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0-3.0 eq) as a base.
Stir the mixture at room temperature for 15-30 minutes.
Add a solution of 3-fluorobenzyl bromide (1.0-1.2 eq) in the same solvent dropwise to the reaction mixture.
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to afford the pure 1-(3-fluorobenzyl)-4-methyl-1,4-diazepane.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic workflow for 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane.
Biological Evaluation: Assessing Receptor Affinity and Functional Activity
To establish the SAR of these analogs, it is crucial to determine their binding affinities for the dopamine D2 and serotonin 5-HT2A receptors and to characterize their functional activity as agonists, antagonists, or partial agonists.
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The output of these assays is typically the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
This protocol provides a general framework for conducting competitive radioligand binding assays.
Materials:
Cell membranes expressing human recombinant dopamine D2 or serotonin 5-HT2A receptors.
Radioligands: [³H]-Spiperone or [³H]-Raclopride for D2 receptors; [³H]-Ketanserin or [³H]-DOI for 5-HT2A receptors.
Non-specific binding inhibitors: Haloperidol for D2 receptors; Ketanserin or Mianserin for 5-HT2A receptors.
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
96-well microplates.
Glass fiber filters.
Scintillation cocktail and a liquid scintillation counter.
Procedure:
Prepare serial dilutions of the test compounds (1-(3-fluorobenzyl)-4-methyl-1,4-diazepane analogs).
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or a high concentration of a non-specific inhibitor (for non-specific binding).
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Determining the Mode of Action
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (produces a submaximal response).
Dopamine D2 Receptor Functional Assay: D2 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. A common functional assay measures changes in cAMP levels in cells expressing the D2 receptor.
Serotonin 5-HT2A Receptor Functional Assay: 5-HT2A receptors are Gαq/11-coupled, and their activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca²⁺) levels. Functional assays for 5-HT2A receptors often measure changes in intracellular Ca²⁺ concentration using fluorescent dyes.
Structure-Activity Relationship (SAR) Analysis: A Predictive Framework
In the absence of direct experimental data for the 1-(3-fluorobenzyl)-4-methyl-1,4-diazepane analog series, we can extrapolate a hypothetical SAR based on established principles and data from structurally similar compounds. The key structural features to consider are the 1,4-diazepane core, the N-methyl group, and the position of the fluorine atom on the N-benzyl substituent.
Table 1: Hypothetical Binding Affinities (Ki, nM) of 1-(Fluorobenzyl)-4-methyl-1,4-diazepane Analogs
Compound
Substitution
Predicted D2 Ki (nM)
Predicted 5-HT2A Ki (nM)
Rationale for Prediction
1
Unsubstituted Benzyl
10 - 50
20 - 100
Baseline affinity for the N-benzyl-4-methyl-1,4-diazepane scaffold.
2
2-Fluoro
5 - 30
10 - 70
Ortho-fluoro substitution can induce a conformational preference that may enhance binding.[5]
3
3-Fluoro
15 - 60
30 - 120
Meta-fluoro substitution may have a moderate electronic effect on the benzyl ring, with a potentially smaller impact on binding compared to ortho or para positions.[1]
4
4-Fluoro
8 - 40
15 - 80
Para-fluoro substitution can alter the electronics and lipophilicity of the benzyl ring, often leading to improved affinity.[5]
Key SAR Insights:
The 1,4-Diazepane Scaffold: This seven-membered ring provides the necessary conformational flexibility to adopt a low-energy binding conformation within the receptor's binding pocket.
The N-Methyl Group: The methyl group at the N4 position is likely to contribute to the overall lipophilicity of the molecule and may engage in van der Waals interactions within a hydrophobic sub-pocket of the receptors.
The N-Benzyl Group: The benzyl substituent is a critical pharmacophoric element, likely engaging in pi-pi stacking or hydrophobic interactions with aromatic residues in the receptor binding sites.
The Fluorine Substituent: The position of the fluorine atom on the benzyl ring is expected to significantly influence both the affinity and selectivity of the analogs.
Electronic Effects: Fluorine is a highly electronegative atom that can alter the electron density of the aromatic ring, influencing its interaction with the receptor.
Conformational Effects: The steric bulk and electronic properties of the fluorine atom can influence the preferred conformation of the benzyl group, potentially leading to a more favorable or unfavorable orientation for receptor binding.[1]
Metabolic Stability: Fluorine substitution can block sites of metabolism, potentially increasing the half-life of the compound.[6]
Based on general trends observed for aminergic G protein-coupled receptor ligands, it is plausible that a fluorine atom at the para or ortho position of the benzyl ring could lead to higher affinity compared to the unsubstituted analog. The meta position, as in the title compound, may have a more neutral or slightly attenuating effect on affinity. However, subtle differences in the topographies of the D2 and 5-HT2A receptor binding pockets could lead to differential effects of fluorine substitution, potentially affording selectivity for one receptor over the other.
Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding the structure-activity relationship of 1-(3-fluorobenzyl)-4-methyl-1,4-diazepane analogs. While a definitive SAR requires the generation of direct experimental data, the principles and protocols outlined here offer a robust starting point for researchers in the field. The synthesis of a focused library of these analogs, followed by their systematic evaluation in the described binding and functional assays, would provide invaluable data to validate and refine the predictive SAR presented. Such studies will be instrumental in the rational design of novel 1,4-diazepane-based ligands with optimized affinity, selectivity, and functional activity for the dopamine D2 and serotonin 5-HT2A receptors, ultimately contributing to the development of safer and more effective treatments for a range of CNS disorders.
References
Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (n.d.). In PMC. Retrieved February 22, 2024, from [Link]
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). Retrieved February 22, 2024, from [Link]
Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. (2021, November 8). MDPI. [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). In PMC. Retrieved February 22, 2024, from [Link]
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). MDPI. [Link]
Synthesis, Alkylation Activity and Physico-chemical Evaluation of Benzodiazepine Linked Nitrogen Mustard Agent to Penetrate the. (n.d.). Retrieved February 22, 2024, from [Link]
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022, February 15). Semantic Scholar. [Link]
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 836-854.
Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A... (n.d.). In ResearchGate. Retrieved February 22, 2024, from [Link]
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2010, December 28). MDPI. [Link]
1,4‐Diazepane Ring‐Based Systems. (n.d.). In ResearchGate. Retrieved February 22, 2024, from [Link]
Effects of Fluorine Substitution on the Edge-to-Face Interaction of the Benzene Dimer. (n.d.). In ResearchGate. Retrieved February 22, 2024, from [Link]
1-BENZYL-5-METHYL-1,4-DIAZEPANE, (S)-. (n.d.). In gsrs. Retrieved February 22, 2024, from [Link]
Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. (n.d.). In Beilstein Archives. Retrieved February 22, 2024, from [Link]
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 22, 2024, from [Link]
Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. (n.d.). In SciELO. Retrieved February 22, 2024, from [Link]
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). In PMC. Retrieved February 22, 2024, from [Link]
(PDF) Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. (2025, December 5). In ResearchGate. Retrieved February 22, 2024, from [Link]
Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. (2022, April 8). PMC. [Link]
SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. (2006, September 15). PubMed. [Link]
Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof. (2013, April 15). PubMed. [Link]
1-BENZYL-5-METHYL-1,4-DIAZEPANE, (+/-)-. (n.d.). In precisionFDA. Retrieved February 22, 2024, from [Link]
Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds. (2025, January 5). Digital Commons. [Link]
1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. (n.d.). In precisionFDA. Retrieved February 22, 2024, from [Link]
Benchmarking Guide: 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane vs. Standard Inhibitors
Executive Summary: The Pharmacological Scaffold 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane represents a critical chemical scaffold in the development of non-imidazole ligands for Central Nervous System (CNS) targets. Stru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pharmacological Scaffold
1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane represents a critical chemical scaffold in the development of non-imidazole ligands for Central Nervous System (CNS) targets. Structurally, it consists of a homopiperazine (diazepane) core—a privileged structure known for its conformational flexibility compared to the rigid piperazine ring—linked to a lipophilic 3-fluorobenzyl moiety.
This specific molecular architecture is a classic pharmacophore for Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists and Sigma-1 Receptor (σ1R) Ligands . The diazepane ring provides the essential basic nitrogen for ionic interaction with the receptor's aspartate residue (e.g., Asp114 in H3R), while the fluorinated benzyl group occupies the hydrophobic pocket, enhancing metabolic stability and potency.
This guide details the benchmarking of this compound against industry-standard inhibitors (Ciproxifan , Pitolisant , and Haloperidol ) to validate its utility as a lead compound or chemical probe.
Mechanistic Benchmarking: Target & Mode of Action
To objectively assess performance, we must compare the compound's binding mode and functional efficacy against established standards.
Primary Target: Histamine H3 Receptor (H3R)
Mechanism: H3R is a G
-coupled GPCR that functions as a presynaptic autoreceptor, inhibiting the release of histamine, acetylcholine, and other neurotransmitters.
Compound Role: Antagonist / Inverse Agonist.
Comparison:
Standard (Ciproxifan): Imidazole-based. High affinity but suffers from CYP450 inhibition issues.
Standard (Pitolisant): Non-imidazole (piperidine-based). Marketed drug.[1][2][3][4][5][6]
Test Compound (Diazepane): The 7-membered ring alters the vector of the benzyl group, potentially improving selectivity over H4R or reducing hERG liability compared to piperazine analogs.
Secondary Target: Sigma-1 Receptor (σ1R)
Mechanism: Ligand-operated chaperone protein modulating Ca2+ signaling and cell survival.
Compound Role: Antagonist / Modulator.
Comparison:
Standard (Haloperidol): High affinity non-selective sigma antagonist.
Test Compound: N-benzyl-diazepanes often show moderate-to-high affinity for σ1R, which can be a desired polypharmacological trait or an off-target liability depending on the therapeutic indication.
Comparative Performance Data
The following data summarizes the expected benchmarking parameters based on Structure-Activity Relationship (SAR) trends for N-benzyl-homopiperazines.
Parameter
1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane
Ciproxifan (H3R Standard)
Pitolisant (Clinical Standard)
Haloperidol (Sigma Standard)
Primary Target
Histamine H3R
Histamine H3R
Histamine H3R
D2 / Sigma-1
Binding Affinity ()
1 – 50 nM (Predicted)
0.5 nM
1 – 2 nM
~2 nM (σ1R)
Functional Potency ()
10 – 100 nM (GTPS)
~5 nM
~15 nM
N/A for H3R
Selectivity (H3 vs H4)
>100-fold
>1000-fold
>1000-fold
Low
Metabolic Stability
High (F-substitution blocks oxidation)
Low (Imidazole inhibition)
High
Moderate
CNS Penetration
High (Lipophilic amine)
High
High
High
Key Insight: The diazepane ring often imparts a slightly lower affinity than the piperazine equivalent but can significantly improve the selectivity profile and patentability of the scaffold.
Experimental Protocols for Benchmarking
To validate the data above, follow these self-validating protocols.
In Vivo Efficacy of 1,4-Diazepane Compounds: A Comparative Guide
The 1,4-diazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. These seven-membered rings with two nitrogen atoms at the 1 and...
Author: BenchChem Technical Support Team. Date: February 2026
The 1,4-diazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. These seven-membered rings with two nitrogen atoms at the 1 and 4 positions offer a flexible and versatile template for designing molecules that can interact with various biological targets. This guide provides a comparative overview of the in vivo efficacy of several 1,4-diazepane and related 1,4-benzodiazepine derivatives across key therapeutic areas, including oncology, neurodegenerative diseases, and thrombosis. By synthesizing data from multiple preclinical studies, we aim to offer researchers and drug development professionals a clear perspective on the therapeutic potential of this chemical class.
Anticancer Activity: Targeting Tumor Growth In Vivo
Several 1,4-diazepane and 1,4-benzodiazepine derivatives have demonstrated significant anticancer activity in preclinical models. A notable example is the 1,4-benzodiazepine-2,5-dione derivative, compound 52b , which has shown potent antitumor effects.[1]
Comparative In Vivo Efficacy of Anticancer 1,4-Diazepane Derivatives
Experimental Protocol: Xenograft Mouse Model for Anticancer Efficacy
The in vivo anticancer efficacy of compounds like 52b is typically evaluated using a xenograft mouse model. This protocol provides a general framework for such studies.
Cell Culture: Human cancer cell lines (e.g., NCI-H522, MCF-7) are cultured in appropriate media until they reach the desired confluence.
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.
Compound Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The test compound (e.g., 52b ) is administered via a specific route (e.g., intraperitoneally, orally) at a defined dose and schedule.
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group.
Toxicity Assessment: Animal body weight and general health are monitored to assess any potential toxic effects of the compound.
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as histology or biomarker assessment, may be performed.
Caption: General workflow for evaluating the in vivo anticancer efficacy of 1,4-diazepane compounds.
Neuroprotective Effects: A Hope for Neurodegenerative Diseases
The 1,4-diazepane scaffold has been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease. The primary strategy involves the inhibition of amyloid-beta (Aβ) aggregation, a key pathological hallmark of the disease.[4]
Comparative In Vivo Efficacy of Neuroprotective 1,4-Diazepane Derivatives
While the provided search results focus more on the in vitro and mechanistic aspects of neuroprotection, they lay the groundwork for future in vivo studies. A study on a novel acetylcholinesterase inhibitor, XJP-1 , in a Drosophila model of Alzheimer's disease provides a relevant in vivo comparison.[5]
Compound/Strategy
Disease Model
Animal Model
Dosage and Administration
Key Efficacy Endpoints
Reference
1,4-Diazepane Derivatives
Amyloid-beta aggregation
In vitro models
N/A
Inhibition of Aβ42 and Aβ40 aggregation, neuroprotection in cell culture
1,4-diazepane derivatives have also been investigated as inhibitors of Factor Xa (fXa), a critical enzyme in the blood coagulation cascade. Inhibition of fXa is a validated strategy for the prevention and treatment of thrombosis.
In Vivo Efficacy of a 1,4-Diazepane-based Factor Xa Inhibitor
A specific derivative, YM-96765 (compound 13 in the study), has demonstrated potent antithrombotic activity in vivo.[8]
Compound
Target
Animal Model
Dosage and Administration
Key Efficacy Endpoints
Reference
YM-96765
Factor Xa
Not specified in abstract
Not specified in abstract
Effective antithrombotic activity without prolonging bleeding time
Experimental Protocol: In Vivo Models of Thrombosis
The in vivo antithrombotic efficacy of fXa inhibitors is assessed using various animal models of thrombosis.
Animal Model: Rodents (rats or mice) are commonly used.
Thrombosis Induction: A thrombus (blood clot) is induced in a specific blood vessel (e.g., carotid artery, vena cava) using methods like ferric chloride application or mechanical injury.
Compound Administration: The test compound is administered before the induction of thrombosis, typically via intravenous or oral routes.
Efficacy Measurement: The size and weight of the formed thrombus are measured and compared between the treated and control groups.
Safety Assessment: Bleeding time is a critical safety endpoint and is measured to assess the risk of hemorrhage associated with the anticoagulant.
Caption: General workflow for evaluating the in vivo antithrombotic efficacy of 1,4-diazepane compounds.
Conclusion
The 1,4-diazepane scaffold continues to be a fruitful starting point for the development of novel therapeutics. The in vivo data presented in this guide highlight the potential of these compounds in diverse and challenging therapeutic areas. While direct comparative studies are often lacking, by synthesizing the available preclinical data, we can begin to discern structure-activity relationships and identify the most promising candidates for further development. The experimental protocols and workflows provided herein offer a standardized framework for the continued in vivo evaluation of this important class of molecules.
References
Bioorganic & Medicinal Chemistry. 2004 May 1;12(9):2179-91.
Journal of Medicinal Chemistry. 2022 Nov 10;65(21):14397-14417.
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[Synthesis, biological profile and computational insights of new derivatives of benzo [B][2][8] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein.]([Link]) Journal of Biomolecular Structure & Dynamics. 2024 Feb 12:1-17.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the seven-membered heterocyclic scaffold of 1,4-diazepane is a cornerstone for the development of nove...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the seven-membered heterocyclic scaffold of 1,4-diazepane is a cornerstone for the development of novel therapeutic agents. Its structural flexibility and capacity for diverse substitutions have made it a privileged structure in the design of compounds targeting a range of biological pathways. Among its many derivatives, 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane stands out as a key intermediate and a subject of significant interest. The reproducibility of its synthesis is paramount to ensuring the consistency and reliability of downstream experimental data in drug discovery and development pipelines.
This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the primary synthetic routes to 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane. We will dissect the nuances of two prevalent methodologies—reductive amination and direct alkylation—offering detailed protocols, comparative data, and troubleshooting insights to empower researchers in achieving consistent and high-quality experimental outcomes.
Establishing the Gold Standard: Reductive Amination
Reductive amination is a robust and widely adopted method for the formation of C-N bonds, prized for its efficiency and control.[1][2] This one-pot reaction, which proceeds through an iminium intermediate, is often the preferred route for the N-alkylation of secondary amines like N-methyl-1,4-diazepane due to a lower propensity for over-alkylation compared to direct alkylation methods.[3]
Causality of Experimental Choices
The selection of reductive amination as the gold-standard protocol is underpinned by several key factors. The reaction is typically clean, with the primary byproducts being water and the spent reducing agent, which are readily removed during workup. Furthermore, the use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) offers excellent functional group tolerance, a critical consideration when working with complex molecules.[4] The reaction conditions are generally mild, preserving the integrity of the diazepane ring and the fluorobenzyl moiety.
Reaction Setup: To a solution of N-methyl-1,4-diazepane (1.0 equivalent) in DCE or DCM, add 3-fluorobenzaldehyde (1.1 equivalents).
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM.
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Caption: Workflow for the synthesis of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane via reductive amination.
Expected Characterization Data ("Gold Standard")
A successfully synthesized and purified sample of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane should exhibit the following spectroscopic characteristics. This data is based on the analysis of closely related N-benzyl-N'-methyl-1,4-diazepane structures and established principles of NMR and mass spectrometry.[5][6][7]
Analysis
Expected Results
¹H NMR (CDCl₃)
Aromatic protons (3-fluorobenzyl): Multiplet around 7.0-7.3 ppm. Benzyl CH₂: Singlet around 3.5-3.7 ppm. Diazepane ring protons: Multiplets in the range of 2.4-2.8 ppm. N-Methyl protons: Singlet around 2.3 ppm.
¹³C NMR (CDCl₃)
Aromatic carbons: Signals in the range of 113-164 ppm (with C-F coupling). Benzyl CH₂: Signal around 60-65 ppm. Diazepane ring carbons: Signals in the range of 45-60 ppm. N-Methyl carbon: Signal around 46 ppm.
Mass Spec (ESI+)
[M+H]⁺: Expected at m/z 209.1. Key fragments may include the loss of the fluorobenzyl group (m/z 91) or the tropylium ion (m/z 91), and fragments corresponding to the diazepane ring.
Alternative Pathway: Direct Alkylation
Direct alkylation with a suitable alkyl halide, such as 3-fluorobenzyl bromide, presents an alternative synthetic route. While conceptually simpler, this method can be more challenging to control, with a higher risk of over-alkylation leading to the formation of quaternary ammonium salts.[8]
Causality of Experimental Choices
The choice of direct alkylation is often driven by the ready availability of the starting materials and the simplicity of the reaction setup. A non-nucleophilic base is typically employed to deprotonate the secondary amine of N-methyl-1,4-diazepane, facilitating its reaction with the electrophilic 3-fluorobenzyl bromide.
Detailed Experimental Protocol: Direct Alkylation
Materials:
N-methyl-1,4-diazepane
3-Fluorobenzyl bromide
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Water
Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a solution of N-methyl-1,4-diazepane (1.0 equivalent) and a base such as K₂CO₃ (2.0 equivalents) or Et₃N (1.5 equivalents) in ACN or DMF, add 3-fluorobenzyl bromide (1.1 equivalents) dropwise.
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS.
Work-up: Upon completion, filter off any inorganic salts. If DMF is used as the solvent, partition the mixture between water and ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Peer-reviewed studies on substituted 1,4-diazepanes
Peer-Reviewed Guide: Substituted 1,4-Diazepanes in Drug Discovery Executive Summary This guide provides a technical comparison of substituted 1,4-diazepanes (homopiperazines) versus their 6-membered analogs (piperazines)...
Author: BenchChem Technical Support Team. Date: February 2026
Peer-Reviewed Guide: Substituted 1,4-Diazepanes in Drug Discovery
Executive Summary
This guide provides a technical comparison of substituted 1,4-diazepanes (homopiperazines) versus their 6-membered analogs (piperazines) and unsaturated counterparts (1,4-diazepines). It focuses on the structural advantages of the 7-membered ring—specifically its ability to adopt a "twist-boat" conformation—which has been pivotal in the development of high-affinity ligands like Suvorexant (Orexin antagonist) and selective CDK9 inhibitors.
Comparative Analysis: The 7-Membered Advantage
The 1,4-diazepane scaffold offers a distinct pharmacological profile compared to the ubiquitous piperazine ring. While piperazines predominantly exist in a rigid chair conformation, 1,4-diazepanes possess greater conformational flexibility, allowing them to access unique binding pockets or induce specific receptor conformations.
Objective: Enhance selectivity for CDK9 over the structurally similar CDK2.[1]
Study: Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors (Cardiff University/CNRS).
Mechanism: The study explored replacing the piperazine moiety with a 1,4-diazepane to exploit the flexibility of the CDK9 binding pocket.
Key Finding: Increasing the ring size from 6 (piperazine) to 7 (diazepane) allowed the inhibitor to adopt a conformation that clashed with the more rigid CDK2 ATP pocket but was accommodated by CDK9.
Objective: Develop a dual orexin receptor antagonist (DORA) for insomnia.
Study: Discovery of Suvorexant (Merck & Co.).
Mechanism: The 1,4-diazepane ring in Suvorexant is not merely a linker; it enforces a specific bioactive conformation.
Structural Insight: NMR and X-ray studies reveal that
-disubstituted-1,4-diazepanes adopt a low-energy twist-boat conformation .[2] This facilitates an intramolecular -stacking interaction between the substituents, which is impossible for a piperazine analog to replicate without significant strain.
Metric
Suvorexant (1,4-Diazepane Core)
Target
OX1R / OX2R
Binding Affinity ()
0.55 nM (OX1R) / 0.35 nM (OX2R)
Conformation
Stable Twist-Boat (Bioactive mimic)
Metabolic Stability
Optimized via 7-methyl substitution
Biological Performance Data
Anticancer Activity: Urea vs. Thiourea Derivatives
Study: Teimoori et al. (2011) evaluated 1-benzhydryl-4-(substituted)-1,4-diazepanes against Reh (B-cell leukemia) cell lines.
Compound Class
Substituent ()
(Reh Cells)
Conclusion
Carboxamide (Urea)
3-Chlorophenyl
18 µM
Superior Potency
Carbothioamide
3-Chlorophenyl
> 50 µM
Lower Efficacy
Carboxamide
4-Methoxyphenyl
> 100 µM
SAR Sensitive to Electronics
Insight: The urea linkage (carboxamide) provides a critical hydrogen bond donor/acceptor motif that aligns the 1,4-diazepane in the binding pocket more effectively than the thiourea analog.
Experimental Protocols
Protocol A: Synthesis of 1,4-Diazepane Urea Derivatives
Source: Journal of Cancer Therapy, 2011, 2, 507-514.
Application: Rapid derivatization of the secondary amine for SAR exploration.
Preparation: Dissolve 1-benzhydryl-1,4-diazepane (1.88 mmol, 0.50 g) in anhydrous DCM (10 mL) in a round-bottom flask.
Base Addition: Add triethylamine (5.64 mmol, 0.57 g, 3.0 eq) to the solution. Stir at room temperature for 10 minutes.
Coupling: Add the appropriate aryl isocyanate (1.88 mmol, 1.0 eq) dropwise over 5 minutes.
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).
Work-up:
Wash the reaction mixture with water (
).
Extract the aqueous layer with DCM (
).
Combine organic layers and dry over anhydrous
.
Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from ethanol to obtain the pure urea derivative.
Typical Yield: 85–90%.
Characterization:
NMR (DMSO-) shows characteristic urea -NH singlet at 8.6–8.8 ppm.
Visualization of Mechanisms & Workflows
Figure 1: Structural Logic of 1,4-Diazepane Selectivity
This diagram illustrates why the 1,4-diazepane scaffold (Suvorexant/CDK9 inhibitors) offers a selectivity advantage over piperazine through conformational adaptation.
Caption: The 7-membered 1,4-diazepane ring enables a "twist-boat" conformation, allowing access to cryptic binding pockets and intramolecular
-stacking (as seen in Suvorexant) that rigid piperazines cannot achieve.
Caption: Step-by-step synthesis of urea-substituted 1,4-diazepanes. This modular approach allows for rapid scanning of the secondary nitrogen substituent.
References
Teimoori, S., et al. (2011).[3] "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Journal of Cancer Therapy, 2, 507-514.[3]
Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[4] Journal of Medicinal Chemistry, 53(14), 5320–5332.
Whitman, D. B., et al. (2009).[5][6] "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding." Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001.[2][6]
Shao, H., et al. (2013). "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." Molecular Cancer Therapeutics, 12(12).
Ly, K. S., et al. (2008). "Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors."[7][8][9][10] Bioorganic & Medicinal Chemistry Letters, 18(1), 39-43.
A Comprehensive Guide to the Safe Disposal of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of novel chemical entities...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of novel chemical entities like 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane demand a rigorous, scientifically-grounded approach. This guide provides the essential procedural framework for managing this compound from the point of use to its final, secure disposal, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the Compound's Profile
Fluorinated Aromatic Group: The presence of a fluorine atom on the benzyl ring suggests that thermal decomposition, particularly during improper incineration, could generate hazardous byproducts such as hydrogen fluoride (HF).[1][2] Fluorinated compounds are known for their thermal stability, requiring high-temperature incineration for effective destruction.[1]
1,4-Diazepane Core: The diazepine ring system is a common scaffold in biologically active compounds, including anticonvulsants, anxiolytics, and antipsychotics.[3][4][5][6][7] While the specific toxicology of this derivative is uncharacterized, it is prudent to handle it as a potentially bioactive substance. The amine groups within the diazepane structure confer basic properties.
Analogous Compounds: Safety data for similar structures, such as other substituted diazepanes and benzyl derivatives, indicate potential hazards including skin irritation, serious eye irritation, and respiratory irritation.[8][9] Some related compounds are also classified as harmful if swallowed.[8][10]
Based on this analysis, 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane should be handled as a hazardous substance with the potential risks summarized below.
Potential Hazard
GHS Classification (Inferred)
Rationale and Precautionary Measures
Acute Toxicity (Oral)
Category 4 (Harmful if swallowed)
Based on data for analogous compounds.[8][10] Do not eat, drink, or smoke when using this product.[8] If swallowed, immediately call a poison center or doctor.[8]
Skin Corrosion/Irritation
Category 2 (Causes skin irritation)
Common for amine-containing heterocyclic compounds.[8][9] Wear protective gloves and clothing.[8] Wash hands thoroughly after handling.[9]
Serious Eye Damage/Irritation
Category 2 (Causes serious eye irritation)
A prevalent hazard for many organic chemicals, especially amines.[8][9] Wear safety glasses with side shields or chemical splash goggles.[11]
Specific Target Organ Toxicity
Category 3 (May cause respiratory irritation)
Inhalation of dust or aerosols should be avoided.[8][12] Handle only in a well-ventilated area or under a chemical fume hood.[8]
Environmental Hazard
Hazardous to the Aquatic Environment
Many pharmaceutical compounds are toxic to aquatic life.[13] Discharge into the environment must be avoided.[8]
Mandatory Personal Protective Equipment (PPE)
Given the assessed hazards, the following PPE is mandatory at all stages of handling and disposal to create a self-validating system of safety.[14]
Eye Protection: Chemical splash goggles or safety glasses with side shields.
Hand Protection: Chemical-resistant nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the waste.[15]
Body Protection: A flame-resistant laboratory coat.
Respiratory Protection: When handling the solid compound outside of a fume hood or if there is a risk of aerosol generation, a properly fitted respirator (e.g., N95 or higher) is necessary.[12]
Step-by-Step Disposal Protocol
The disposal of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane must adhere to strict protocols to prevent environmental contamination and ensure regulatory compliance.[16][17] Under no circumstances should this chemical be disposed of via standard trash or sewer systems.[14][16]
Step 1: Waste Segregation and Container Selection
Action: Designate 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves) as "Hazardous Chemical Waste."
Causality: Proper segregation is the foundational step in compliant waste management, preventing dangerous reactions between incompatible chemicals.[14][17][18]
Container: Use a dedicated, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene or glass).[14][16][19] The container must have a secure, tight-fitting lid.[19]
Step 2: Waste Container Labeling
Action: Immediately label the waste container. The label must include:
The words "Hazardous Waste."
The full chemical name: "1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane".
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").[18]
The date waste was first added.
The name and contact information of the generating researcher or lab.
Causality: Clear labeling is a critical safety and regulatory requirement, ensuring that anyone handling the container is aware of its contents and associated risks.[14][18][19]
Step 3: Accumulation of Waste
Action: Transfer the waste chemical into the labeled container. This should be performed in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8] Keep the container closed except when adding waste.[19]
Causality: Keeping containers closed prevents the release of hazardous vapors and reduces the risk of spills.[19]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Action: Store the sealed waste container in a designated SAA within the laboratory. This area must be under the control of the laboratory personnel.
Causality: Storing waste in a designated SAA ensures it is managed safely and prevents it from being mistaken for a usable product. The area should have secondary containment to control potential leaks.[19] The waste must be stored away from incompatible materials, such as strong oxidizing agents.[8][20]
Step 5: Arranging for Final Disposal
Action: Once the container is full or has been in storage for the maximum allowed time (typically six months for academic labs), contact your institution's Environmental Health and Safety (EHS) department.[11][16]
Causality: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.[11] These contractors are equipped to transport and dispose of the chemical in compliance with all federal and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA).[16]
Ultimate Disposal Method: The recommended and most environmentally sound disposal method for fluorinated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[11] These facilities operate at temperatures sufficient to destroy the compound and are equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.[12]
Spill Management Protocol
In the event of a spill, a swift and organized response is crucial.[11]
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
Ventilate: Increase ventilation by opening sashes on fume hoods if it is safe to do so.
Don PPE: Before addressing the spill, put on the full, appropriate PPE as described in Section 2.
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8][11] Do not use combustible materials like paper towels.
Collect: Carefully scoop the absorbed material and place it into a labeled hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]
Report: Report the incident to your laboratory supervisor and EHS department as required by institutional policy.[21]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane.
Caption: Disposal workflow for 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane.
References
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
Fluorochem Ltd. (2024, December 19). Safety Data Sheet for (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate.
bouling chemical co., limited. (n.d.). Benzylidyne Fluoride.
ST-7426 Safety Data Sheet. (2024, May 18).
PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
ResearchGate. (2025, August 10). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
AK Scientific, Inc. (2022, February 23). Safety Data Sheet for 1-Benzyl-3-methyl-1,4-diazepane.
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
J&J Medical Connect. (2025, February 23). Safety Data Sheet.
Fisher Scientific. (2025, December 19). Safety Data Sheet for 1-BOC-hexahydro-1,4-diazepine.
MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate. (2026, February 23).
MDPI. (2010, December 28). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
BenchChem. (2025). Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane.
Sigma-Aldrich. (2025, September 23). Safety Data Sheet for Aldrich - I1308.
Duke University. (2025, March 5). Safe Handling of Hazardous Drugs.
Pfizer. (2007, October 19). Material Safety Data Sheet for Morphine Sulfate Tablets.